PFI-653
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLXWFIXGZRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Enzymatic Characteristics of Vanin 1 Vnn1
Structural Biology of Vanin-1 (VNN1)
The structural understanding of VNN1 has been significantly advanced through various biochemical and crystallographic studies, revealing key features that dictate its function and regulation.
X-ray Crystallography and Structural Elucidation
The three-dimensional structure of human Vanin-1 has been determined by X-ray crystallography to a resolution of 2.25 Å. nih.govresearchgate.netrcsb.org This was the first structure to be reported from the vanin family. researchgate.netrcsb.org The crystal structure reveals that VNN1 is composed of two distinct domains: a nitrilase enzymatic domain and a base domain. researchgate.netresearchgate.net The nitrilase domain consists of cyan α-helices and magenta β-strands, while the base domain is primarily composed of β-sheet secondary structures. researchgate.net The interface between these two domains is formed by β-strands from the base domain and a single helix and loop from the nitrilase domain. researchgate.net
Table 1: Crystallographic Data of Human Vanin-1
| Parameter | Value |
|---|---|
| Method | X-RAY DIFFRACTION |
| Resolution | 2.25 Å |
| R-Value Free | 0.222 |
| R-Value Work | 0.195 |
| R-Value Observed | 0.197 |
| Space Group | P 43 21 2 |
Data sourced from RCSB PDB entry 4CYF. rcsb.org
Identification of Catalytic Residues and Active Site
The active site of Vanin-1 is situated almost entirely within the nitrilase enzymatic domain. researchgate.netresearchgate.net The catalytic triad (B1167595) essential for its enzymatic activity has been identified and consists of three key amino acid residues: Glutamate 79 (Glu79), Lysine 178 (Lys178), and Cysteine 211 (Cys211). researchgate.netresearchgate.netnih.gov Within this triad, Glu79 acts as the proton acceptor, Lys178 as the proton donor, and Cys211 serves as the nucleophile. uniprot.org The crystal structure of VNN1 in complex with a specific inhibitor has confirmed that the inhibitor covalently binds to the active site cysteine residue, Cys211. researchgate.net
Allosteric Regulation Mechanisms
The structural studies of Vanin-1 have shed light on a novel allosteric mechanism that regulates its enzymatic activity. researchgate.netrcsb.org This regulation occurs at the interface of the two domains. researchgate.netrcsb.org The interaction between the nitrilase and base domains is crucial for maintaining the optimal conformation of the active site and, consequently, for the enzyme's catalytic function. researchgate.net This suggests that molecules binding to the domain interface could modulate VNN1 activity, providing a potential avenue for the development of allosteric inhibitors. researchgate.netrcsb.org
Glycosylation Patterns and Membrane Anchoring (GPI-anchor)
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein, which tethers it to the outer leaflet of the plasma membrane. nih.govplos.orguconn.edujax.orgopnme.commdpi.comresearchgate.net This membrane association is crucial for its function as an ectoenzyme. nih.govuconn.edu While VNN1 is primarily membrane-bound, soluble forms have also been detected in human and mouse serum. researchgate.netmdpi.com The human VNN1 protein has several potential N-linked glycosylation sites, identified at residues Asn38, Asn130, Asn200, Asn315, and Asn353. researchgate.net Glycosylation of the mature protein is an important post-translational modification, although its specific impact on enzyme activity and stability is an area of ongoing investigation. uconn.edu
Pantetheinase Activity of Vanin-1 (VNN1)
The primary and most well-characterized function of Vanin-1 is its pantetheinase activity. nih.govplos.orgnih.govopnme.comaai.orgnovusbio.comguidetopharmacology.orgresearchgate.netplos.org This enzymatic activity places VNN1 as a key player in the recycling of pantothenic acid and the production of cysteamine (B1669678). nih.govplos.orgresearchgate.netrcsb.orgresearchgate.netjax.orgopnme.comaai.orgnovusbio.comguidetopharmacology.orgresearchgate.netrndsystems.comsinobiological.com
Hydrolysis of Pantetheine (B1680023) into Pantothenic Acid and Cysteamine
Vanin-1 catalyzes the hydrolysis of pantetheine, a key intermediate in the coenzyme A (CoA) degradation pathway. nih.govplos.orgresearchgate.netrcsb.orgresearchgate.netjax.orgopnme.comaai.orgnovusbio.comguidetopharmacology.orgresearchgate.netrndsystems.comsinobiological.com The enzyme specifically cleaves the amide bond in pantetheine to yield two products: pantothenic acid (also known as vitamin B5) and cysteamine. nih.govplos.orgresearchgate.netrcsb.orgresearchgate.netjax.orgopnme.comaai.orgnovusbio.comguidetopharmacology.orgresearchgate.netrndsystems.comsinobiological.com Pantothenic acid is a vital precursor for the synthesis of CoA, a critical molecule in numerous metabolic pathways. nih.govuconn.edu Cysteamine is a potent aminothiol (B82208) that can influence the cellular redox state. rcsb.orgresearchgate.net The enzymatic activity of recombinant human VNN1 has been measured to have a specific activity of over 3000 pmol/min/µg. sinobiological.comsinobiological.com
Table 2: Vanin-1 Enzymatic Reaction
| Substrate | Enzyme | Products |
|---|---|---|
| Pantetheine | Vanin-1 (Pantetheinase) | Pantothenic Acid (Vitamin B5) + Cysteamine |
This reaction is central to the physiological role of Vanin-1. nih.govplos.orgnih.govopnme.comaai.orgnovusbio.comguidetopharmacology.orgresearchgate.netplos.org
Enzymatic Reaction Kinetics and Parameters
The enzymatic activity of Vanin-1 can be quantified by measuring its ability to hydrolyze its substrate, pantetheine. One common method involves using a synthetic substrate, such as pantothenate-AMC, where the release of a fluorescent molecule upon hydrolysis allows for the measurement of enzyme activity. diabetesjournals.org The specific activity of recombinant human Vanin-1 has been reported to be greater than 3000 pmol/min/µg. abclonal.comsinobiological.com Another report, using pantethine (B1678406) as the substrate, measured the specific activity of recombinant human Vanin-1 as >1500 pmol/min/µg. novusbio.com These values can be influenced by assay conditions such as pH, temperature, and the presence of cofactors or inhibitors. For instance, one assay for VNN1 activity is performed at 37°C and a pH of 7.0 or 7.5. diabetesjournals.orgnovusbio.com
Gene Expression and Regulation of Vanin-1 (VNN1)
The expression of the VNN1 gene is tightly controlled at multiple levels, ensuring its proper function in different tissues and in response to various stimuli.
Tissue-Specific Expression Profiles
The VNN1 gene is widely expressed in various human and murine tissues, with particularly high levels observed in organs with high metabolic activity. nih.govmdpi.com In humans, significant expression is found in the liver, kidney, intestine (especially the duodenum and jejunum), spleen, blood, and skin. abclonal.commdpi.comsinobiological.com Murine studies also show high expression in the kidney, intestine, and liver. nih.govmdpi.com Within the liver, VNN1 is specifically expressed by centrilobular hepatocytes, which are involved in lipid and xenobiotic metabolism. mdpi.com In the kidney, VNN1 is found in the brush borders of the proximal tubuli. mdpi.com
| Tissue/Organ | Expression Level | Species | Reference |
|---|---|---|---|
| Liver | High | Human, Mouse | nih.govmdpi.com |
| Kidney | High | Human, Mouse | nih.govmdpi.com |
| Intestine (Duodenum, Jejunum) | High | Human, Mouse | mdpi.com |
| Spleen | High | Human | abclonal.commdpi.com |
| Blood | High | Human | abclonal.commdpi.com |
| Skin | High | Human | mdpi.com |
Transcriptional Regulation by Antioxidant Response Elements (AREs)
The promoter region of the VNN1 gene contains antioxidant response elements (AREs), which play a crucial role in its regulation in response to oxidative stress. aai.orgnih.govbmgrp.com Oxidative stress can induce the expression of VNN1. aai.orgnih.gov Studies have identified an ARE located upstream of the transcription start site that is responsive to stimuli like tert-butylhydroquinone (B1681946) (tBHQ). uconn.edu This element can be bound by transcription factors such as JunB and c-Fos, which are components of the activator protein 1 (AP-1) complex. uconn.edu This regulatory mechanism positions Vanin-1 as a sensor for oxidative stress, linking it to the cellular antioxidant defense system. nih.gov
Regulation by Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are key regulators of VNN1 gene expression, particularly in the context of lipid metabolism and inflammation. mdpi.commdpi.com The VNN1 gene is a known target of PPARα, a major regulator of fatty acid catabolism in the liver. nih.govmdpi.com The administration of PPARα agonists, such as fenofibrate (B1672516), has been shown to significantly induce VNN1 expression. mdpi.com
Furthermore, VNN1 expression is antagonized by PPARγ, a receptor with anti-inflammatory properties. ashpublications.org VNN1 can prevent the nuclear translocation of PPARγ, thereby influencing the expression of genes involved in adipocyte differentiation, fatty acid storage, and glucose metabolism. nih.govmdpi.com The transcription of VNN1 itself can be activated by the synergistic action of PPARγ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α). diabetesjournals.orgmdpi.commdpi.com This intricate interplay with PPARs highlights the central role of Vanin-1 in integrating metabolic and inflammatory signals.
Post-Transcriptional and Post-Translational Modifications
Following transcription and translation, the Vanin-1 protein undergoes several modifications that are crucial for its function and localization. As a GPI-anchored protein, it is tethered to the cell membrane. genecards.orgbio-techne.com However, soluble forms of both human and mouse Vanin-1 have also been detected, suggesting the existence of a mechanism for its cleavage and release from the cell surface. mdpi.comuconn.edu
The human VNN1 protein is known to be glycosylated at multiple asparagine residues (Asn38, Asn130, Asn200, Asn283, Asn315, Asn353, and Asn487). genecards.org This glycosylation contributes to its final molecular weight, which is observed to be around 70-75 kDa in SDS-PAGE, despite a predicted molecular mass of approximately 54.6 kDa. sinobiological.combio-techne.com In addition to glycosylation, histone modifications in the VNN1 promoter region, such as acetylation and methylation, can also influence its gene expression in response to various signals. diabetesjournals.org
Biological Roles of Vanin 1 Vnn1 and Its Associated Pathways
Role in Redox Homeostasis and Oxidative Stress Response
VNN1 is a key player in maintaining redox homeostasis and orchestrating the cellular response to oxidative stress. Its influence is primarily mediated through the production of cysteamine (B1669678) and the subsequent modulation of the body's principal antioxidant, glutathione (B108866).
The primary enzymatic function of Vanin-1 is its pantetheinase activity, which involves the hydrolysis of pantetheine (B1680023). mdpi.comrupress.org This reaction yields pantothenic acid, a precursor for Coenzyme A, and the aminothiol (B82208) cysteamine. mdpi.comdiabetesjournals.org Cysteamine is a potent molecule that can be readily oxidized to its disulfide form, cystamine (B1669676). mdpi.comnih.gov This conversion is a critical step, as cystamine is believed to regulate various metabolic pathways through sulfhydryl-disulfide exchange reactions. jci.org Studies have demonstrated that in VNN1-deficient mice, free cysteamine is undetectable in tissues, indicating that VNN1 is the primary source of this compound under normal physiological conditions. jci.orgplos.org
The generation of these molecules is central to VNN1's function. While pantothenic acid is recycled for Coenzyme A synthesis, cysteamine and cystamine are pivotal in sensing and responding to oxidative stress. mdpi.comnih.gov
| Substrate | Enzyme | Products | Significance of Products |
|---|---|---|---|
| Pantetheine | Vanin-1 (Pantetheinase) | Cysteamine and Pantothenic Acid (Vitamin B5) | Cysteamine is oxidized to cystamine, regulating redox status. Pantothenic acid is a precursor to Coenzyme A. mdpi.comdiabetesjournals.orgresearchgate.net |
Vanin-1 exerts significant control over cellular antioxidant capacity by modulating the levels of glutathione (GSH), a major cellular antioxidant. tecomedical.comnih.gov This regulation occurs through the action of its product, cysteamine, and its oxidized form, cystamine. univ-mrs.fr Cystamine has been shown to inhibit γ-glutamylcysteine synthetase (γGCS), which is the rate-limiting enzyme in the synthesis of GSH. jci.orgplos.orgmdpi.com
Consequently, the activity of VNN1 leads to a reduction in GSH synthesis, thereby promoting a more oxidized cellular environment. aai.org Conversely, in VNN1-deficient mice, the absence of cysteamine results in enhanced γGCS activity. rupress.orgnih.gov This leads to significantly higher stores of GSH in tissues like the liver and intestine. jci.orgnih.gov For instance, studies have shown that VNN1-deficient mice have higher basal GSH levels and are more resistant to oxidative injury induced by irradiation or chemical agents. nih.govresearchgate.net This resistance can be reversed by administering cystamine, which restores the wild-type phenotype of susceptibility to oxidative stress. rupress.orgnih.gov This evidence underscores VNN1's role as a critical regulator of the GSH-dependent antioxidant response at the tissue level. nih.gov
| Genotype/Condition | Vanin-1 Activity | Cysteamine/Cystamine Levels | γGCS Activity | GSH Levels | Outcome |
|---|---|---|---|---|---|
| Wild-Type | Present | Normal | Inhibited | Normal/Lower | Normal response to oxidative stress. jci.orgnih.gov |
| VNN1-deficient (Vnn1-/-) | Absent | Undetectable | Enhanced | Elevated | Increased resistance to oxidative stress. rupress.orgnih.govresearchgate.net |
| VNN1-deficient + Cystamine | Absent | Restored | Inhibited | Reduced | Reversal of protective phenotype. rupress.orgjci.orgnih.gov |
VNN1 itself is regulated by oxidative stress, positioning it as a sensor that fine-tunes the tissue response to such insults. aai.orgnih.govashpublications.org The expression of the VNN1 gene is induced upon exposure to oxidative stressors. aai.orgmdpi.com This regulation is thought to be mediated by the presence of antioxidant response elements (AREs) within the VNN1 gene promoter, which are known to regulate a variety of oxidative stress response genes. aai.orgnih.gov
When tissues are exposed to oxidative stress, VNN1 expression is upregulated, leading to increased production of cysteamine and subsequent depletion of GSH. aai.org This creates a feedback loop where oxidative stress enhances VNN1 expression, which in turn modulates the redox environment. aai.org This mechanism allows VNN1 to act as a key molecule that regulates the GSH-dependent response to oxidative injury, potentially shifting the cellular response from an early inflammatory phase to a later tissue repair process. nih.gov The ability of VNN1 to both respond to and influence the cellular redox state highlights its integral role as a sensor and modulator of oxidative stress. plos.orgashpublications.org
Influence on Inflammatory Processes
VNN1 is deeply involved in regulating inflammation, largely through its influence on oxidative stress and its interaction with key inflammatory signaling pathways. By modulating the cellular redox state, VNN1 can license epithelial cells to produce inflammatory mediators, thereby controlling the intensity of the immune response in tissues. nih.gov
Research has demonstrated that Vanin-1 plays a crucial role in controlling the production of pro-inflammatory cytokines. mdpi.com In models of intestinal inflammation, such as colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), VNN1-deficient mice exhibit significantly attenuated inflammatory responses. rupress.orgnih.gov These mice show markedly lower levels of pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-2 (MIP-2), compared to their wild-type counterparts. nih.govnih.gov
MIP-2 is a potent chemoattractant for neutrophils, and its reduced expression in VNN1-deficient mice is associated with decreased neutrophil infiltration into inflamed tissues. nih.govnih.gov Similarly, IL-1β and IL-6 are key mediators of the acute inflammatory response. dupuytrens.org Studies on gut epithelial cells have shown that VNN1 expression is necessary for these cells to respond to an inflammatory stimulus like IL-1β by producing other inflammatory mediators such as MIP-2. nih.gov This indicates that VNN1 "licenses" the epithelial cell to mount an inflammatory response. nih.gov The administration of cystamine to VNN1-deficient mice can restore the production of these inflammatory mediators, confirming the central role of the VNN1-cysteamine axis in driving inflammation. rupress.org
The pro-inflammatory effects of Vanin-1 are also linked to its interaction with the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation. VNN1's influence on the NF-κB pathway appears to be mediated, at least in part, through its antagonism of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). mdpi.comnih.gov
PPARγ is a nuclear receptor known for its anti-inflammatory properties, which include the inhibition of the NF-κB signaling pathway. mdpi.comashpublications.org Studies have shown that VNN1 expression leads to the suppression of PPARγ. plos.orgnih.gov In gut epithelial cells, VNN1 has been found to prevent PPARγ nuclear translocation. nih.gov By antagonizing PPARγ, VNN1 effectively removes a brake on the inflammatory response, allowing for a more robust activation of pathways like NF-κB and the subsequent production of pro-inflammatory cytokines. mdpi.comnih.gov This mechanism positions VNN1 as an epithelial sensor of stress that exerts significant control over innate immune responses in tissues. researchgate.net
Antagonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activity
Vanin-1 (VNN1) has been identified as a crucial antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activity. mdpi.comnih.govnih.gov PPARγ is a nuclear receptor that plays a significant role in regulating adipocyte differentiation, fatty acid storage, and glucose metabolism. mdpi.com It is also known for its anti-inflammatory properties. mdpi.comnih.gov
Research indicates that VNN1 prevents the nuclear translocation of PPARγ, thereby hindering its function. mdpi.com This antagonism by VNN1 allows for the production of inflammatory mediators by intestinal epithelial cells. nih.govnih.gov In studies involving colitis models, VNN1 deficiency was shown to protect mice from the condition, a protection that was reversible by the administration of a PPARγ antagonist like bisphenol A diglycidyl ether. mdpi.comnih.gov This suggests that VNN1's pro-inflammatory action is mediated through its opposition to PPARγ. mdpi.comnih.gov By inhibiting PPARγ, VNN1 essentially acts as an epithelial sensor of stress, which can trigger innate immune responses in tissues. nih.govnih.gov
Modulation of Neutrophil Chemoattractant Activity
Vanin-1 plays a role in modulating the activity of neutrophil chemoattractants. In inflammatory models, the expression of Macrophage Inflammatory Protein-2 (MIP-2), a potent chemoattractant for neutrophils, was significantly lower in VNN1-deficient mice. jci.org This reduction in MIP-2 expression correlated with decreased myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils and a marker of their infiltration. jci.orggoogle.com
This evidence suggests that VNN1 activity is linked to the recruitment of neutrophils to sites of inflammation. The absence of VNN1 leads to a dramatic decrease in the expression of a wide array of inflammatory cytokines, which in turn results in reduced myeloid cell recruitment and subsequent tissue damage. nih.gov In humans, the migratory function of neutrophils has also been associated with the Vanin cluster. jci.org
Involvement in Metabolic Pathways
Coenzyme A (CoA) Metabolism Regulation
Vanin-1 is a pantetheinase, an enzyme that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. mdpi.comontosight.airesearchgate.netru.nlfrontiersin.org Pantothenic acid is a critical precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and the oxidation of pyruvate. ontosight.airesearchgate.netacs.org
This enzymatic function places VNN1 in a pivotal position for regulating CoA metabolism. mdpi.comresearchgate.net The expression of VNN1 is highly concentrated in tissues with high CoA turnover rates, such as the liver, kidney, and gut. nih.gov The regulation of VNN1 expression is closely tied to peroxisome proliferator-activated receptor α (PPARα), a key regulator of the liver's response to fasting and lipid metabolism. mdpi.comru.nl
Hepatic Gluconeogenesis Regulation via Akt Signaling Pathway
VNN1 is a key activator of hepatic gluconeogenesis, the process of generating glucose in the liver. nih.govdiabetesjournals.org Studies have shown that hepatic expression of VNN1 is induced in fasted mice and in those with insulin (B600854) resistance. nih.govdiabetesjournals.org Overexpression of VNN1 leads to an increase in the expression of gluconeogenic genes and consequently, higher hepatic glucose output, resulting in hyperglycemia. nih.govdiabetesjournals.org
The regulatory effect of VNN1 on gluconeogenesis is mediated through the Akt signaling pathway. nih.govdiabetesjournals.orgresearchgate.net The insulin-Akt signaling axis is a crucial regulator of gluconeogenesis. mdpi.comnih.gov VNN1's influence on this pathway suggests its significant role in glucose homeostasis. nih.govdiabetesjournals.org Mechanistically, the transcription of the vnn1 gene is activated by the synergistic interaction of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α). nih.govdiabetesjournals.org
Role in Lipid Metabolism (e.g., Fatty Acid Synthesis, Triglyceride Accumulation)
Vanin-1 plays a multifaceted role in lipid metabolism. Its expression is highly elevated in steatotic (fatty) livers. mdpi.com The regulation of VNN1 is linked to PPARα, which promotes the uptake and catabolism of fatty acids. mdpi.com
Interestingly, studies on VNN1-deficient mice have shown an increased accumulation of lipids and hepatic triglyceride levels in fasted livers. mdpi.comru.nl Similarly, treating rats with the VNN1 inhibitor RR6 led to increased liver weight, indicative of hepatic steatosis, after a period of fasting. mdpi.comanimbiosci.org This suggests that while VNN1 is associated with fatty livers, its absence can also lead to lipid accumulation under certain conditions, highlighting a complex regulatory role. mdpi.comru.nlanimbiosci.org In goose liver, for instance, VNN1 expression was found to be negatively correlated with DNA methylation and played a key role in the inhibition of liver lipid synthesis by betaine. mdpi.com
Association with Insulin Resistance Mechanisms
VNN1 is implicated in the mechanisms of insulin resistance. nih.govdiabetesjournals.org Clinical investigations have found that VNN1 levels are increased in the urine and blood of diabetic patients. nih.govdiabetesjournals.org Furthermore, hepatic expression of VNN1 is induced in mice with insulin resistance. nih.govdiabetesjournals.org
Overexpression of VNN1 in mice has been shown to lead to hyperglycemia and insulin resistance. researchgate.net Conversely, reducing VNN1 activity in a mouse model of type 2 diabetes improved glucose intolerance and insulin resistance. researchgate.net Genetic ablation of VNN1 in mice on a high-fat diet also led to mild improvements in glucose tolerance and insulin sensitivity. nih.gov The link between VNN1 and insulin resistance is further supported by its role in regulating hepatic gluconeogenesis, a process that is often overactivated in insulin-resistant states like type 2 diabetes. diabetesjournals.org
Regulation of Cell Proliferation, Migration, and Apoptosis
Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, plays a multifaceted role in fundamental cellular processes, including proliferation, migration, and apoptosis. mdpi.comoup.comnih.gov Its enzymatic activity, which involves the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine, is central to its biological functions. mdpi.comresearchgate.netfrontiersin.org The products of this reaction, particularly cysteamine, influence cellular redox status and various signaling pathways, thereby modulating cell behavior in both physiological and pathological conditions. mdpi.comnih.govnih.gov
Vanin-1 activity has been shown to influence the function of matrix metalloproteinases (MMPs), a family of enzymes critical for tissue remodeling, cell migration, and cancer progression. mdpi.complos.orgmdpi.com Cysteamine, a product of VNN1's pantetheinase activity, promotes the activity of MMPs. mdpi.com
In vascular smooth muscle cells (SMCs), VNN1 plays a significant role in modulating MMP activity. Studies have demonstrated that VNN1 deficiency leads to a decrease in MMP-9 activity in response to stimuli like platelet-derived growth factor (PDGF) and the pro-oxidant diamide (B1670390). plos.org This suggests that VNN1-mediated processes are involved in the activation of MMP-9, an enzyme implicated in SMC migration and the development of neointimal hyperplasia following arterial injury. plos.orgru.nl The regulation of MMPs by VNN1 is a crucial aspect of its contribution to tissue remodeling and pathological conditions such as atherosclerosis. plos.orgnih.gov
| Cell Type | Condition | Effect of Vanin-1 | Associated MMP | Reference |
| Smooth Muscle Cells | PDGF or diamide stimulation | Promotes activity | MMP-9 | plos.org |
| General | Presence of Cysteamine | Promotes activity | General MMPs | mdpi.com |
Vanin-1 and its enzymatic product, cysteamine, also exert influence over the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen levels, angiogenesis, and cancer progression. mdpi.comresearchgate.net Cysteamine has been found to regulate HIF-1α activity by enhancing its interactions with other transcription factors. mdpi.comresearchgate.net
In the context of colorectal carcinogenesis, it is suggested that VNN1 may disrupt pathways involving HIF-1α, thereby impacting apoptosis, metabolism, and cell growth. mdpi.comresearchgate.net The generation of reactive oxygen species (ROS) can trigger HIF activation, and given VNN1's role in modulating oxidative stress, it indirectly influences HIF-1α signaling. nih.gov This interplay highlights a mechanism through which VNN1 can contribute to the pathogenesis of diseases like cancer by affecting cellular responses to hypoxia and oxidative stress. mdpi.comresearchgate.netnih.gov
| Molecule | Effect | Mechanism | Reference |
| Cysteamine | Regulates HIF-1α activity | Increases interactions with other transcription factors | mdpi.comresearchgate.net |
| Vanin-1 | May disrupt HIF-1α pathways | Affects apoptosis, metabolism, and cell growth | mdpi.comresearchgate.net |
Vanin-1 is a significant modulator of cell growth and survival, with its effects being highly context-dependent and linked to its influence on cellular redox balance and key signaling pathways. oup.comnih.govmdpi.com A primary mechanism through which VNN1 exerts its effects is by regulating the intracellular levels of glutathione (GSH), a major cellular antioxidant. nih.govnih.gov The VNN1 product, cysteamine, can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. nih.govplos.org
Impact on Cell Proliferation:
In vascular smooth muscle cells, VNN1 deficiency is associated with decreased proliferation in response to PDGF. plos.orgplos.org
Conversely, in some cancer models, such as adrenocortical neoplasia, VNN1 has been identified as a modulator of the tumorigenic effect of SF-1 overexpression, suggesting a role in promoting proliferation. oup.com
In pancreatic cancer cells, however, VNN1 overexpression did not significantly affect proliferation but did impact the viability of co-cultured islets. spandidos-publications.com
Impact on Apoptosis and Cell Survival:
VNN1-deficient mice show reduced apoptosis and inflammation in response to oxidative injury from γ-irradiation or paraquat (B189505). nih.govnih.govresearchgate.net This protective effect is linked to higher tissue stores of GSH. nih.govnih.gov
In certain contexts, VNN1 expression is protective. For instance, in a model of acetaminophen-induced hepatotoxicity, mice lacking VNN1 were more susceptible to liver injury, suggesting a role for VNN1 in promoting hepatocellular repair and survival. uconn.edu
Pharmacological inhibition of VNN1 has been shown to protect smooth muscle cells from TNF-α-induced apoptosis in vitro. researchgate.net
Underlying Signaling Pathways:
VNN1's influence on cell growth and survival is mediated through several signaling pathways:
PPARγ: Vanin-1 can regulate the expression and nuclear translocation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation, adipocyte differentiation, and glucose metabolism. mdpi.complos.orgmdpi.com
PGC-1α/HNF-4α: In the liver, VNN1 expression is activated by the PGC-1α/HNF-4α complex, which in turn regulates gluconeogenesis. mdpi.comdiabetesjournals.org
AMPK/GAPDH/Sirt1/FoxO1: In the context of pancreatic cancer, VNN1 transferred via exosomes was found to inhibit the phosphorylation of AMPK in islet cells, leading to β-cell dedifferentiation. spandidos-publications.com
Pathophysiological Contributions of Vanin 1 Vnn1 in Preclinical Disease Models
Gastrointestinal Pathologies
The role of Vanin-1 in gastrointestinal pathologies, particularly in inflammatory conditions, has been a subject of significant research. The use of specific inhibitors like Vanin-1-IN-1 (PFI-653) has provided crucial insights into its mechanisms of action.
Intestinal Inflammation and Colitis Models (e.g., TNBS-induced colitis)
Preclinical studies utilizing models of intestinal inflammation have highlighted the pro-inflammatory role of Vanin-1. The chemical compound Vanin-1-IN-1 (this compound) is a potent and selective inhibitor of the vanin-1 enzyme. caymanchem.comtocris.com It has been evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics human ulcerative colitis. caymanchem.comcaymanchem.com
The inhibitory activity of this compound against vanin-1 from various species has been quantified, showing IC50 values of 6.85 nM for human recombinant plasma vanin-1 and 24.5 nM for mouse recombinant vanin-1. caymanchem.com
Interactive Data Table: In Vivo Efficacy of Vanin-1-IN-1 (this compound) in DSS-Induced Colitis
| Parameter | Vehicle Control | Vanin-1-IN-1 (this compound) Treatment (50 mg/kg) | Outcome | Citation |
| Body Weight Change | Significant Reduction | Prevention of Reduction | Positive | caymanchem.com, caymanchem.com |
| Disease Severity Score | High | Reduced | Positive | caymanchem.com, caymanchem.com |
| Serum Vanin-1 Levels | Elevated | Reduced | Positive | caymanchem.com, caymanchem.com |
Mucosal Ulceration and Tissue Injury Mechanisms
The protective effects of Vanin-1-IN-1 (this compound) in the DSS-induced colitis model suggest a role for VNN1 in the mechanisms of mucosal ulceration and tissue injury. caymanchem.comcaymanchem.com The DSS model is characterized by damage to the colonic epithelial barrier, leading to erosions, ulcerations, and significant inflammatory cell infiltration. mdpi.comnih.gov The ability of this compound to reduce disease severity in this model indicates that inhibition of VNN1's enzymatic activity can mitigate these pathological features. By lowering the inflammatory response, the inhibitor likely contributes to the preservation of mucosal integrity and a reduction in tissue damage. caymanchem.comcaymanchem.com
Role in Colorectal Carcinogenesis Models
There is currently no publicly available research data specifically investigating the role of the chemical compound Vanin-1-IN-1 (this compound) in preclinical models of colorectal carcinogenesis.
Renal Pathologies
While Vanin-1 is highly expressed in the kidney and is considered a biomarker for various renal injuries, specific studies on the effect of Vanin-1-IN-1 (this compound) in preclinical renal disease models are not available in the public domain.
Oxidative Renal Tubular Injury Models (e.g., Dahl Salt-Sensitive Rats)
There is currently no publicly available research data specifically investigating the role of the chemical compound Vanin-1-IN-1 (this compound) in oxidative renal tubular injury models, such as in Dahl salt-sensitive rats.
Role in Acute Kidney Injury Models (e.g., Ischemia-Reperfusion Injury)
There is currently no publicly available research data specifically investigating the role of the chemical compound Vanin-1-IN-1 (this compound) in acute kidney injury models, including ischemia-reperfusion injury.
Obstructive Nephropathy Research
Vanin-1 (VNN1) has been identified as a significant factor in the pathology of obstructive nephropathy. The unilateral ureteral obstruction (UUO) model, which mimics human chronic obstructive nephropathy in an accelerated manner, is a key research tool in this area. nih.gov In the UUO model, the obstruction of urine flow leads to tubular injury, interstitial expansion, and progressive renal fibrosis. nih.gov
Studies using a rat UUO model have shown that VNN1 is released from renal tubular cells following obstruction. mdpi.com This suggests that increased intra-tubular pressure and subsequent tubular injury trigger the release of VNN1 into the urine. mdpi.com Consequently, urinary VNN1 is being investigated as a potential biomarker for obstructive nephropathy. mdpi.comeaglebio.com Research has indicated that urinary VNN1 levels are significantly elevated in patients with hydronephrosis compared to controls and that these levels decrease after surgical intervention to relieve the obstruction. mdpi.com This highlights its potential for diagnosing and monitoring the condition. mdpi.com In preclinical models, VNN1 has demonstrated superior or earlier predictive value for acute kidney injury (AKI) compared to established markers like KIM-1 and NGAL. mdpi.comeaglebio.com The expression of VNN1 is highly and selectively located in renal tubular epithelial cells, which are primary sites of injury in obstructive nephropathy. mdpi.com
The underlying mechanism involves VNN1's role as a tissue sensor for oxidative stress. mdpi.com Injury to renal tubular cells, such as that caused by increased pressure in obstructive nephropathy, induces oxidative stress, which in turn enhances VNN1 expression. mdpi.com VNN1's enzymatic activity produces cysteamine (B1669678), which can promote oxidative tissue damage and inflammation. eaglebio.com
"Key Findings in VNN1 Obstructive Nephropathy Research"
| Model | Key Findings | Implication | Citations |
|---|---|---|---|
| Rat Unilateral Ureteral Obstruction (UUO) | VNN1 is released from renal tubular cells following obstruction. | VNN1 may serve as a biomarker for tubular injury in obstructive nephropathy. | mdpi.com |
| Human Hydronephrosis Cases | Urinary VNN1 concentrations are significantly higher in patients with hydronephrosis and decrease post-surgery. | Urinary VNN1 has potential as a diagnostic and monitoring biomarker for obstructive nephropathy. | mdpi.com |
| Rodent Models of AKI | Urinary VNN1 levels increase earlier than other biomarkers like KIM-1 and NGAL in drug-induced AKI. | VNN1 could be a more sensitive and earlier biomarker for acute kidney injury. | mdpi.comeaglebio.com |
| Rat UUO Model | VNN1 accumulates in the renal pelvic urine of rats with UUO. | Reinforces the link between VNN1 and kidney injury in ureteral obstruction. | researchgate.net |
Systemic Inflammatory and Autoimmune Disorders
Systemic Sclerosis (SSc) Models (e.g., HOCl-induced SSc)
Systemic sclerosis (SSc) is an autoimmune disease marked by fibrosis of the skin and internal organs, vascular problems, and systemic inflammation involving oxidative stress. aai.org The Vanin-1 (VNN1) pathway has been shown to be significantly dysregulated in preclinical models of SSc, such as the hypochlorous acid (HOCl)-induced model. aai.orgnih.gov In wild-type mice with HOCl-induced SSc, researchers observed increased VNN1 activity in the skin and elevated serum levels of pantothenic acid, a product of VNN1's enzymatic activity. aai.orgnih.gov
The role of VNN1 in SSc pathogenesis is underscored by studies using VNN1 knockout (vnn1-/-) mice. When SSc was induced in these mice, they were protected from developing the characteristic features of the disease, including fibrosis, endothelial dysfunction, and immunological abnormalities. aai.orgnih.govresearchgate.net This protective effect suggests that VNN1 activity is a key driver of the disease process. The mechanism appears to involve VNN1's ability to convert pantethine (B1678406) into profibrotic pantothenic acid and pro-oxidant cystamine (B1669676), thereby controlling fibrosis, vasculopathy, and autoimmunity. aai.orgnih.gov The expression of VNN1 is induced on profibrotic myofibroblasts, leading to higher serum levels of pantothenic acid. researchgate.netresearchgate.net This phenotype is also observed in human patients with severe forms of SSc, where VNN1 expression levels correlate with disease severity. aai.orgnih.gov
"VNN1 Research in Systemic Sclerosis (SSc) Models"
| Model | Key Findings | Significance | Citations |
|---|---|---|---|
| HOCl-induced SSc in wild-type mice | Dysregulation of the VNN1/pantetheinase pathway, with elevated VNN1 activity in the skin and high serum pantothenic acid. | Demonstrates the involvement of the VNN1 pathway in SSc pathogenesis. | aai.orgnih.gov |
| HOCl- and bleomycin-induced SSc in vnn1-/- mice | Genetic inactivation of VNN1 prevented the development of fibrosis, immunologic abnormalities, and endothelial dysfunction. | Highlights VNN1 as a critical controller of fibrosis, vasculopathy, and autoimmunity in SSc. | aai.orgnih.govresearchgate.net |
| HOCl-induced SSc in wild-type mice | VNN1 expression is induced on profibrotic myofibroblasts. | Links VNN1 directly to the fibrotic process in SSc. | researchgate.netresearchgate.net |
Immune Thrombocytopenia (ITP) Research (preclinical aspects)
Immune thrombocytopenia (ITP) is an autoimmune disorder characterized by increased platelet destruction and decreased platelet production. ashpublications.orgnih.gov Preclinical and clinical research has implicated oxidative stress pathways in the pathogenesis of chronic ITP. ashpublications.orgnih.gov Gene expression studies in pediatric ITP patients have revealed that overexpression of the VNN1 gene is strongly associated with the progression to chronic ITP. ashpublications.orgnih.govresearchgate.net
VNN1 acts as an oxidative stress sensor in various cells, including blood mononuclear cells. ashpublications.orgresearchgate.net Its enzymatic activity, which hydrolyzes pantetheine (B1680023) to produce cysteamine, can influence the cellular redox state by modulating glutathione (B108866) levels. ashpublications.org In the context of ITP, it is hypothesized that VNN1 contributes to the inflammatory environment and immune dysregulation that leads to platelet destruction. ajol.info Exposure of blood mononuclear cells to oxidative stress inducers leads to a significant up-regulation of VNN1. ashpublications.orgresearchgate.net
In pediatric ITP, higher serum VNN1 levels are found in newly diagnosed patients compared to those with chronic ITP or healthy controls, suggesting that oxidative damage is an early event in the disease. ajol.info Furthermore, VNN1 levels are significantly higher in chronic non-responders to treatment compared to chronic responders, indicating a potential role for VNN1 in disease persistence and treatment outcome. ajol.info A negative correlation has been observed between serum VNN1 levels and platelet counts in newly diagnosed patients. ajol.info These findings suggest that VNN1 is not only involved in the pathogenesis of ITP but may also serve as a biomarker for disease activity and clinical response. ajol.info
Broader Roles in Inflammation-Mediated Tissue Damage
VNN1 plays a multifaceted role in inflammation-mediated tissue damage across various preclinical models. researchgate.netresearchgate.net Its function is closely tied to its pantetheinase activity, which releases cysteamine into tissues and regulates the cellular response to oxidative stress by modulating glutathione (GSH) production. researchgate.netnih.gov The impact of VNN1 can be either protective or sensitizing, depending on the specific organ and pathological context. researchgate.net
In models of gut inflammation, such as colitis, VNN1 is highly expressed by intestinal epithelial cells where it can promote tissue injury by inducing oxidative stress and mucosal ulceration. mdpi.com It also antagonizes the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key anti-inflammatory regulator in the intestine. mdpi.comresearchgate.net Conversely, VNN1-deficient mice are protected from colitis, exhibiting reduced inflammation and tissue damage. researchgate.net
In vascular injury models, VNN1 drives the activation of smooth muscle cells, contributing to neointimal hyperplasia. plos.org VNN1-deficient mice show markedly decreased neointima formation following carotid artery ligation. plos.org This effect is linked to VNN1's dual modulation of GSH levels and PPARγ expression. plos.org
Conversely, in certain contexts, VNN1 can be protective. For instance, in models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, mice lacking VNN1 are more sensitive to liver injury. mdpi.comuconn.edu This suggests a protective role for VNN1 in specific types of liver damage. The enzyme's role in tissue adaptation to stress is a recurring theme, where it participates in the adaptive response of tissues to increased metabolic demands or damage. researchgate.net
"VNN1's Role in Inflammation and Tissue Damage"
| Disease Model | VNN1 Effect | Mechanism | Citations |
|---|---|---|---|
| Colitis | Promotes tissue injury | Induces oxidative stress, antagonizes anti-inflammatory PPARγ. | mdpi.comresearchgate.net |
| Post-arterial injury | Drives neointimal hyperplasia | Activates smooth muscle cells via modulation of GSH and PPARγ. | plos.org |
| γ-irradiation/paraquat (B189505) injury | Sensitizes to injury | VNN1 deficiency confers resistance through elevated glutathione (GSH) stores. | nih.gov |
| Acetaminophen hepatotoxicity | Protective | VNN1 knockout mice show increased sensitivity to liver injury. | mdpi.comuconn.edu |
Metabolic Diseases
Hepatic Steatosis and Non-Alcoholic Fatty Liver Disease (NAFLD) Models
The role of Vanin-1 (VNN1) in hepatic steatosis and non-alcoholic fatty liver disease (NAFLD) is complex, with studies presenting seemingly contradictory findings. nih.gov VNN1 is expressed in hepatocytes and its expression is significantly induced by dietary fatty acids. nih.govnih.gov
Several mouse models of NAFLD show a strong increase in VNN1 expression in steatotic livers, suggesting a potential causal role for VNN1 in the progression of the disease. nih.gov In vitro studies using hepatocyte cultures have shown that VNN1 mRNA is upregulated by free fatty acids, with this upregulation occurring even before significant lipid accumulation is observed. nih.gov This suggests that VNN1 induction is an early event in response to increased fatty acid availability. nih.gov The upregulation of VNN1 may be an adaptive response to the oxidative stress induced by a high-fat diet, as its product, cysteamine, is a potent antioxidant. nih.gov
On the other hand, some research suggests a protective role for VNN1 against steatosis. In a model of prolonged starvation-induced steatosis, VNN1 deficiency led to an increased accumulation of lipids and hepatic triglycerides. nih.gov Similarly, pharmacological inhibition of VNN1 in rats resulted in increased liver weight after fasting, indicative of increased steatosis. mdpi.comnih.gov
The regulation of VNN1 in the liver is linked to peroxisome proliferator-activated receptors (PPARs). The VNN1 gene is a target of PPAR-α, a key regulator of fatty acid oxidation. nih.govmdpi.com VNN1 has also been shown to be an activator of hepatic gluconeogenesis in mice, with its overexpression increasing glucose output. mdpi.comnih.gov This complex interplay with key metabolic regulators like PPARs highlights the multifaceted role of VNN1 in liver metabolism and disease. nih.gov
Vascular and Cardiac Conditions
Neointimal Hyperplasia in Arterial Injury Models
Vanin-1 plays a significant role in the development of neointimal hyperplasia following arterial injury. nih.gov This process, characterized by the proliferation and migration of vascular smooth muscle cells (SMCs), is a key contributor to restenosis after procedures like angioplasty.
In preclinical models, it has been demonstrated that VNN1 drives the activation of SMCs. nih.gov Studies using cultured mouse aortic SMCs have shown that cells lacking VNN1 (Vnn1-/-) exhibit decreased oxidative stress, proliferation, migration, and activity of matrix metalloproteinase 9 (MMP-9) in response to growth factors and pro-oxidants. nih.gov These effects on proliferation were linked to both increased levels of the antioxidant glutathione (GSH) and the expression of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
Furthermore, in a mouse model of carotid artery ligation, Vnn1-/- mice displayed a significant reduction in neointima formation. nih.gov This was evidenced by a decreased intima-to-media ratio and a smaller cross-sectional area of the neointima compared to their wild-type counterparts. nih.gov These findings suggest that VNN1 critically regulates the activation of SMCs and the subsequent development of neointimal hyperplasia. nih.gov
Role in Cardiovascular Disease Models
The involvement of Vanin-1 extends to broader cardiovascular disease models, where it is often associated with inflammation and oxidative stress. aai.orgplos.orgresearchgate.net Animal model studies have suggested that VNN1 may contribute to the acceleration of atherosclerosis. researchgate.net
The mechanism through which VNN1 exerts its effects in cardiovascular contexts is partly through its enzymatic activity, which generates cysteamine. jax.org Cysteamine can modulate cellular redox homeostasis by affecting glutathione synthesis. nih.gov This regulation of oxidative stress is a critical factor in the pathophysiology of various cardiovascular conditions. plos.org
Other Experimental Disease Models
Radiation-Induced Oxidative Injury and Thymic Regeneration
Vanin-1 has been identified as a key molecule in the response to radiation-induced oxidative injury. nih.gov In preclinical studies, mice lacking VNN1 (Vanin-1-/-) demonstrated resistance to oxidative damage caused by whole-body γ-irradiation. nih.gov This resistance was associated with reduced apoptosis and inflammation in tissues like the small intestine. nih.gov
A significant finding in these models is the facilitated reconstitution of the thymus in Vanin-1-/- mice following irradiation. nih.govgoogle.com The absence of VNN1 appears to promote a more efficient regeneration of this vital immune organ after radiation-induced damage. google.com This protective effect is linked to higher levels of glutathione (GSH) in the tissues of Vanin-1-/- mice, suggesting that VNN1 regulates the GSH-dependent response to oxidative injury at the epithelial level. nih.gov Interestingly, the expression of the Vanin-1 gene itself is regulated in a biphasic manner in response to stress, which may serve to fine-tune the redox environment during tissue repair processes. nih.gov
Susceptibility to Infection Models (e.g., Schistosoma, Coxiella burnetii)
Preclinical models of infection have revealed a role for Vanin-1 in modulating the host's inflammatory response. In models of Schistosoma mansoni infection, a parasitic disease that causes chronic inflammation, Vanin-1-/- mice exhibited better control over the inflammatory reaction and associated intestinal injury. nih.govnih.gov These mice showed reduced tissue damage and myeloid cell infiltration compared to wild-type mice. nih.gov This protective phenotype in Vanin-1-/- mice was associated with increased activity of γ-glutamylcysteine synthetase and higher stores of reduced glutathione (GSH), indicating a better-preserved antioxidant capacity. nih.gov
Similarly, in models of infection with Coxiella burnetii, the bacterium responsible for Q fever, Vanin-1 has been shown to be necessary for the formation of granulomas. nih.gov Vanin-1 controls granuloma formation and the polarization of macrophages during the infection. aai.org Vanin-1-/- mice demonstrated an attenuated inflammatory reaction in response to Coxiella burnetii infection. d-nb.info These findings suggest that VNN1 plays a pro-inflammatory role in the context of these infections, and its absence leads to a more controlled and less damaging immune response. aai.orgnih.gov
Vanin 1 Vnn1 Inhibitors: Discovery, Design, and Characterization
Rationale for Developing Vanin-1 (VNN1) Inhibitors
Vanin-1 (VNN1) is an ectoenzyme anchored to the cell surface that plays a crucial role in metabolism and inflammation. medchemexpress.comthno.org Its primary function is its pantetheinase activity, hydrolyzing pantetheine (B1680023) into two products: pantothenic acid (vitamin B5) and cysteamine (B1669678). researchgate.netfrontiersin.orgnih.govresearchgate.net While pantothenic acid is a precursor for Coenzyme A, cysteamine can influence the body's redox balance. frontiersin.orgacs.org Specifically, cysteamine can be converted to cystamine (B1669676), which inhibits γ-glutamyl synthase, a key enzyme in the production of the antioxidant glutathione (B108866) (GSH). aai.org This reduction in GSH can lead to increased oxidative stress. aai.orgguidetopharmacology.org
Elevated VNN1 activity has been linked to the progression and severity of numerous diseases. researchgate.netfrontiersin.org Studies in both human and animal models have established VNN1 as a significant factor in conditions associated with inflammation and oxidative stress. aai.orgtandfonline.com These include inflammatory bowel disease (IBD), diabetes, acute kidney injury, certain cancers, and systemic sclerosis. researchgate.netaai.orgacs.org In IBD patients, for instance, VNN1 expression is significantly increased in intestinal tissues. guidetopharmacology.orgacs.org Furthermore, VNN1 knockout mice have demonstrated increased resistance to intestinal inflammation and oxidative stress. aai.orgacs.org
This direct link between VNN1's enzymatic activity, the resulting decrease in antioxidant capacity, and the promotion of inflammation provides a strong rationale for the development of specific VNN1 inhibitors. aai.orgacs.org By blocking VNN1, researchers aim to prevent the production of cysteamine, thereby preserving glutathione levels, reducing oxidative stress, and mitigating inflammation. aai.orgacs.org Consequently, VNN1 inhibitors are being investigated as a novel therapeutic approach for a range of inflammatory and metabolic disorders. acs.orgopnme.com
Strategies for Inhibitor Discovery
The quest for potent and specific VNN1 inhibitors has employed several modern drug discovery methodologies. These strategies range from large-scale screening of compound libraries to the rational design of molecules based on the enzyme's structure.
High-Throughput Screening (HTS) is a foundational strategy for discovering novel inhibitors. This method involves testing large libraries of chemical compounds to identify "hits" that modulate the activity of the target enzyme. researchgate.net For VNN1, researchers have developed sensitive fluorescent assays suitable for HTS. frontiersin.orgresearchgate.net These assays use a labeled substrate that, when cleaved by VNN1, produces a fluorescent signal, allowing for rapid measurement of enzyme activity in the presence of test compounds. researchgate.net
In addition to experimental HTS, high-throughput virtual screening (HTVS) has been employed. tandfonline.comnih.gov This computational approach uses the known three-dimensional structure of VNN1 to screen vast digital libraries of compounds. thno.orgtandfonline.comnih.gov Molecules are computationally "docked" into the enzyme's active site, and scoring algorithms predict their binding affinity. thno.orgtandfonline.com This method allows for the rapid and cost-effective identification of potential inhibitors with favorable binding characteristics before they are synthesized or tested in the lab. tandfonline.comnih.gov
Structure-Based Drug Design (SBDD) leverages detailed knowledge of the three-dimensional structure of the target protein to design inhibitors. The crystal structure of human VNN1 has been solved, revealing a catalytic triad (B1167595) of amino acid residues (Cysteine-211, Glutamate-79, and Lysine-178) that are essential for its enzymatic function. researchgate.net This structural information is paramount for designing molecules that can specifically bind to and block the active site.
Using SBDD, medicinal chemists can visualize how a potential inhibitor interacts with the amino acids in the VNN1 active site. For example, the co-crystal structure of VNN1 with the inhibitor RR6 showed that the compound binds covalently to the active site cysteine (Cys211). researchgate.net This understanding allows for the rational modification of lead compounds to improve their potency and selectivity. Molecular docking and molecular dynamics simulations are key computational tools in SBDD, helping to refine the design of novel inhibitors by predicting their binding modes and stability within the active site. researchgate.nettandfonline.comnih.gov
Fragment-Based Drug Discovery (FBDD) is another powerful strategy that has become a staple in modern drug development. frontiersin.org This approach begins by screening libraries of very small, low-complexity molecules, or "fragments," for weak binding to the target protein. frontiersin.orgfrontiersin.org Although these initial hits have low affinity, they are highly efficient binders relative to their small size and serve as excellent starting points for building more potent, drug-like molecules. frontiersin.org
Once fragment hits are identified and their binding mode is determined, typically through X-ray crystallography or NMR spectroscopy, they can be optimized into lead compounds. frontiersin.orgnih.gov This is achieved through strategies like "fragment growing," where the initial fragment is extended to make additional favorable interactions with the protein, or "fragment linking," where two different fragments that bind to adjacent sites are connected. frontiersin.org FBDD offers an efficient way to explore the chemical space of a target, often yielding novel chemical scaffolds that might be missed by traditional HTS campaigns. frontiersin.org This approach has been successfully applied to discover inhibitors for various targets, including protein kinases, and is a viable strategy for identifying novel VNN1 inhibitors. nih.govnih.gov
Chemical Classes of Vanin-1 (VNN1) Inhibitors
Research into VNN1 has led to the discovery of several distinct chemical classes of inhibitors. Early inhibitors were identified, but often had modest potency. researchgate.net A significant breakthrough was the development of the pantetheine analogue RR6, which was the first specific, sub-micromolar VNN1 inhibitor and has been a valuable tool for studying the enzyme's function. researchgate.netacs.org More recently, efforts have focused on identifying novel scaffolds, leading to classes such as aminothiazoles and, most notably, pyrimidine (B1678525) amides. frontiersin.org
The pyrimidine amide (or pyrimidine carboxamide) class of compounds has emerged as a particularly promising group of VNN1 inhibitors. frontiersin.orgacs.org In 2018, Pfizer reported a patent on pyrimidine amides as potent VNN1 inhibitors, building upon earlier work with new heterocyclic compounds. frontiersin.org This class was identified as having potent inhibitory activity and favorable drug-like properties. acs.org
A key example from this class is the compound Vanin-1-IN-1 , also known as PFI-653 or "compound 3" in research literature. medchemexpress.comacs.orgcaymanchem.com This molecule was developed as a potent inhibitor of VNN1 and has been characterized across multiple species. medchemexpress.com Research has shown that Vanin-1-IN-1 (this compound) potently inhibits the VNN1 enzyme at nanomolar concentrations. medchemexpress.comcaymanchem.com Its efficacy has been demonstrated in a mouse model of colitis, where it was shown to reduce disease severity, highlighting its potential as a therapeutic candidate for inflammatory bowel disease. acs.orgcaymanchem.com The discovery and optimization of pyrimidine carboxamides like Vanin-1-IN-1 represent a significant advancement in the development of targeted VNN1 therapies. acs.org
Inhibitory Activity of Vanin-1-IN-1 (this compound) Against VNN1 from Different Species
| Species | VNN1 Source | IC₅₀ (nM) |
| Human | Recombinant Plasma | 6.85 |
| Human | Plasma | 9.0 |
| Mouse | Recombinant | 24.5 |
| Mouse | Plasma | 53.4 |
| Data sourced from MedChemExpress and based on findings from Casimiro-Garcia, A., et al. medchemexpress.comcaymanchem.com |
Thiazole (B1198619) Carboxamide Derivatives (e.g., X17)
A novel class of VNN1 inhibitors based on a thiazole carboxamide scaffold has been developed and identified as a promising therapeutic candidate for IBD. eubopen.orgcaymanchem.com Compound X17 emerged from this series as a particularly potent inhibitor. caymanchem.com Researchers designed and synthesized a series of these derivatives, demonstrating strong inhibitory action against VNN1 at multiple levels: protein, cellular, and tissue. eubopen.orgrndsystems.com The binding mode of X17 with the Vanin-1 enzyme has been confirmed through co-crystal structures. eubopen.orgrndsystems.com In preclinical studies using a mouse model of colitis, X17 showed significant anti-inflammatory and antioxidant effects. eubopen.orgcaymanchem.com It was observed to reduce the expression of inflammatory factors, decrease myeloperoxidase activity, increase glutathione reserves in the colon, and help restore the integrity of the intestinal barrier. eubopen.org
Pantetheine Analogs (e.g., RR6)
Pantetheine analogs represent another important class of VNN1 inhibitors. These molecules are designed to mimic the natural substrate of the enzyme. acs.orgtocris.comRR6 is a notable example of this class, characterized as a selective, reversible, and competitive inhibitor of Vanin-1 with nanomolar potency. acs.orgtocris.com It was developed to address the lack of specific tools for studying vanin function. acs.org RR6 has been shown to be orally active and can completely inhibit plasma vanin activity in rats. acs.orgmedchemexpress.com This inhibitor has been instrumental in research aimed at elucidating the biological roles of Vanin-1 in various disease models. tocris.comfishersci.com
Other Identified Inhibitor Scaffolds (e.g., BI-4122)
Beyond the aforementioned classes, other chemical scaffolds have been identified as effective VNN1 inhibitors. BI-4122 is an orally available small molecule that acts as a dual inhibitor of both Vanin-1 and Vanin-2. adooq.com It functions in a reversible and competitive manner, potently blocking the conversion of pantetheine. adooq.com BI-4122 exhibits nanomolar potency against both human and mouse vanin enzymes, making it a suitable tool for in vivo studies in rodent models. adooq.com It possesses a favorable selectivity profile and has been made available to the scientific community to explore the therapeutic potential of vanin inhibition in novel disease indications. nih.govadooq.com
Characterization of Vanin-1-IN-1
Vanin-1-IN-1 , also identified as This compound and compound 3 in some literature, is a highly potent and selective chemical probe for the VNN1 enzyme. eubopen.orgfishersci.commedchemexpress.com
Identification and Synthesis of Vanin-1-IN-1
Vanin-1-IN-1 (this compound) was identified through medicinal chemistry efforts aimed at discovering novel VNN1 inhibitors, evolving from a diaryl ketone series to a more optimized pyrimidine carboxamide scaffold. tocris.com The synthesis of this compound has been detailed in scientific literature, specifically in the Journal of Medicinal Chemistry. tocris.combio-techne.com The chemical name for this compound is 8-Oxa-2-azaspiro[4.5]dec-2-yl[2-[(2-pyrazinylmethyl)amino]-5-pyrimidinyl]methanone. caymanchem.comadooq.com
In Vitro Inhibition Potency (IC50 values)
Vanin-1-IN-1 (this compound) demonstrates potent inhibitory activity against Vanin-1 from multiple species. fishersci.com Its IC50 values have been determined in various assays, highlighting its high potency. fishersci.com
| Target Enzyme | IC50 Value (nM) |
| Human Recombinant Vanin-1 | 6.85 |
| Human Plasma Vanin-1 | 9.0 |
| Mouse Recombinant Vanin-1 | 24.5 |
| Mouse Plasma Vanin-1 | 53.4 |
| Data sourced from MedChemExpress and EUbOPEN. eubopen.orgfishersci.com |
Selectivity Profile Against Other Enzymes/Receptors
A crucial feature of a chemical probe is its selectivity. Vanin-1-IN-1 (this compound) has been extensively profiled and shows a very high degree of selectivity for VNN1. eubopen.orgacs.org It is significantly less potent against the related enzyme biotinidase (BTD), with an IC50 value greater than 50 µM, representing a selectivity of over 7000-fold. eubopen.org
Furthermore, its selectivity was confirmed through broad screening panels:
Protease Panel: When tested against 63 proteases at a concentration of 1 µM, all showed less than 10% inhibition. eubopen.org
Kinase Panel: In a panel of 483 kinases, all exhibited less than 30% inhibition at a 1 µM concentration. eubopen.org
General Target Panel: Against a panel of 66 other enzymes, receptors, and ion channels at a 10 µM concentration, all showed less than 25% inhibition. eubopen.org
PDE Panel: The IC50 values against phosphodiesterases (PDEs) were all greater than 30 µM. eubopen.org
This comprehensive selectivity profile confirms that Vanin-1-IN-1 is a highly specific inhibitor suitable for targeted studies of VNN1 function. eubopen.orgacs.org
Binding Mode Analysis (e.g., co-crystal structures)
The three-dimensional structure of human Vanin-1 (VNN1) has been elucidated through X-ray crystallography, providing critical insights into its enzymatic function and the mechanisms of inhibitor binding. mdpi.comrcsb.orgresearchgate.net The enzyme features a nitrilase domain that harbors the catalytic active site. mdpi.comresearchgate.net This active site is defined by a catalytic triad of amino acid residues: Cysteine-211 (Cys211), Glutamate-79 (Glu79), and Lysine-178 (Lys178). researchgate.netresearchgate.nettandfonline.com The Glu79 and Lys178 residues are crucial for orienting and activating the Cys211 residue, which is essential for the enzyme's pantetheinase activity. researchgate.net Mutation of any of these key residues has been shown to ablate the catalytic function of Vanin-1. researchgate.net
Co-crystal structures of VNN1 with specific inhibitors have revealed the precise molecular interactions that underpin their inhibitory activity. The pantetheine analog, RR6, was one of the first specific, submicromolar inhibitors of VNN1 to be characterized. mdpi.comacs.orgnih.gov X-ray crystallography of the human VNN1-RR6 complex confirmed that RR6 binds covalently to the active site Cys211 residue. researchgate.net In this bound conformation, the phenyl group of RR6 is bent nearly perpendicular to its backbone, a position stabilized by π-π interactions with surrounding aromatic residues within the active site. researchgate.net
More recent studies have focused on novel classes of inhibitors, such as thiazole carboxamides. The co-crystal structure of VNN1 with the potent inhibitor X17, a thiazole carboxamide derivative, has provided further details on inhibitor binding. acs.orgnih.gov The analysis showed that the thiazole core of X17 occupies the active site in a manner similar to the pyrimidine core of other inhibitors. acs.org Key interactions include hydrogen bonds with Lys157, Met218, and Trp217. acs.org Furthermore, the structure revealed that a portion of the inhibitor molecule is situated within a hydrophobic pocket formed by residues Phe161, Trp217, Val220, and Leu224. acs.org A novel interaction was also identified between a chiral hydroxyl group on X17 and the target protein, highlighting a new avenue for structure-based drug design. acs.org The stereochemistry of this hydroxyl group is critical, with the S-configuration showing significantly greater activity due to the R-hydroxyl group being oriented toward a narrower, more sterically hindered space in the pocket. acs.org
Computational studies, including molecular docking and molecular dynamics simulations, have been used to screen for and characterize other potential VNN1 inhibitors. researchgate.nettandfonline.com These studies have identified compounds that form a significant number of hydrogen bonds with the catalytic residues Glu79, Lys178, and Cys211. researchgate.nettandfonline.com Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) analyses from these simulations suggest that Van der Waals interaction energy is a major contributor to the total binding free energy for these potential inhibitors. tandfonline.com
Table 1: Key Amino Acid Residues in the Vanin-1 Active Site
| Residue | Role in Binding/Catalysis | Source |
| Cys211 | Catalytic triad residue; forms covalent bonds with some inhibitors. | researchgate.netresearchgate.nettandfonline.com |
| Glu79 | Catalytic triad residue; orients and activates Cys211. | researchgate.netresearchgate.nettandfonline.com |
| Lys178 | Catalytic triad residue; orients and activates Cys211. | researchgate.netresearchgate.nettandfonline.com |
| Lys157 | Forms hydrogen bonds with thiazole carboxamide inhibitors. | acs.org |
| Met218 | Forms hydrogen bonds with thiazole carboxamide inhibitors. | acs.org |
| Trp217 | Forms hydrogen bonds and part of the hydrophobic pocket. | acs.org |
| Phe161 | Forms part of the hydrophobic pocket for inhibitor binding. | acs.org |
| Val220 | Forms part of the hydrophobic pocket for inhibitor binding. | acs.org |
| Leu224 | Forms part of the hydrophobic pocket for inhibitor binding. | acs.org |
Table 2: Binding Interactions of VNN1 Inhibitors
| Inhibitor | Interacting VNN1 Residues | Type of Interaction | Source |
| RR6 | Cys211 | Covalent bond | researchgate.net |
| Surrounding aromatic residues | π-π interactions | researchgate.net | |
| X17 | Lys157, Met218, Trp217 | Hydrogen bonds | acs.org |
| Phe161, Trp217, Val220, Leu224 | Hydrophobic interactions | acs.org | |
| Unspecified | Interaction with chiral hydroxyl group | acs.org | |
| ZINC04073864 | Glu79, Lys178, Cys211 | Hydrogen bonds | tandfonline.com |
| CID227017 | Glu79, Lys178, Cys211 | Hydrogen bonds | tandfonline.com |
| CID129558381 | Glu79, Lys178, Cys211 | Hydrogen bonds | tandfonline.com |
Mechanisms of Action of Vanin 1 Vnn1 Inhibitors
Inhibition of Pantetheinase Enzymatic Activity
The primary mechanism of action for VNN1 inhibitors lies in their ability to block the enzyme's pantetheinase activity. opnme.com This inhibition directly affects the production of two key molecules: cysteamine (B1669678) and pantothenic acid. mdpi.comresearchgate.net
Several VNN1 inhibitors, including the well-studied compound RR6, function as competitive and reversible inhibitors. mdpi.comnih.govacs.org This means they bind to the active site of the Vanin-1 enzyme, competing with the natural substrate, pantetheine (B1680023). acs.org This binding is not permanent, allowing for a dynamic regulation of the enzyme's activity. opnme.com For instance, the pantetheine analog RR6 has been shown to selectively inhibit Vanin-1 at nanomolar concentrations. nih.govacs.org Another inhibitor, BI-4122, also demonstrates a reversible and competitive mode of action. opnme.com
By inhibiting Vanin-1, these compounds effectively reduce the breakdown of pantetheine, leading to decreased production of both cysteamine and pantothenic acid. mdpi.comresearchgate.net Cysteamine, in its oxidized form cystamine (B1669676), can inhibit γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) synthesis. aai.orgmdpi.com Pantothenic acid is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes. mdpi.comnih.govacs.org Therefore, the inhibition of their production has significant downstream effects on cellular redox balance and metabolism.
Restoration of Cellular Redox Balance
A key consequence of VNN1 inhibition is the restoration of cellular redox homeostasis, primarily through the modulation of glutathione levels and the reduction of reactive oxygen species.
The product of Vanin-1 activity, cysteamine (and its oxidized form, cystamine), is known to suppress the synthesis of glutathione (GSH), a major cellular antioxidant. aai.orgrupress.org By inhibiting Vanin-1, and thus reducing cysteamine production, VNN1 inhibitors lead to an increase in the activity of γ-glutamylcysteine synthetase (γ-GCS). mdpi.comnih.gov This enhanced enzymatic activity results in elevated levels of GSH. mdpi.comnih.govnih.gov Studies in Vanin-1 deficient mice have demonstrated higher endogenous GSH stores, conferring resistance to oxidative stress. nih.govnih.govtandfonline.com This effect is reversible by the administration of cystamine. rupress.orgnih.govtandfonline.com
Table 1: Effect of Vanin-1 Inhibition on Glutathione (GSH) Levels
| Experimental Model | Effect of VNN1 Inhibition/Deficiency | Key Findings | Reference(s) |
|---|---|---|---|
| Vanin-1 deficient mice | Increased hepatic GSH levels | Enhanced γ-GCS activity due to the absence of cysteamine. | mdpi.comnih.gov |
| Vanin-1 deficient mice | Resistance to oxidative injury | Higher endogenous GSH levels limit ROS accumulation and tissue damage. | nih.govtandfonline.com |
The increase in GSH levels, a potent antioxidant, directly contributes to the reduction of reactive oxygen species (ROS). nih.gov By scavenging free radicals, GSH helps to mitigate oxidative damage to cellular components. nih.gov In Vanin-1 deficient mice, lower concentrations of ROS have been observed in red blood cells, along with reduced levels of oxidized proteins in the liver following irradiation, indicating less oxidative damage. nih.gov However, some studies have shown that while a potent Vanin-1 inhibitor can effectively block enzymatic activity, it may only partially affect metabolic and redox homeostasis, and not significantly improve ROS levels in certain disease models like acute and chronic kidney injury. physiology.orgnih.gov
Modulation of Pro-inflammatory Signaling Pathways
Vanin-1 has been implicated in the regulation of inflammatory responses. guidetopharmacology.org Its inhibition can modulate pro-inflammatory signaling pathways, contributing to an anti-inflammatory effect. One of the key mechanisms is through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), a known anti-inflammatory checkpoint. rupress.orgashpublications.org Vanin-1 can antagonize PPARγ activity, thereby promoting the production of inflammatory mediators by cells like intestinal epithelial cells. rupress.org By inhibiting Vanin-1, the repressive effect on PPARγ is lifted, leading to a dampening of the inflammatory response. rupress.org For instance, in a mouse model of colitis, the protective effect of Vanin-1 deficiency was reversible by a PPARγ antagonist. rupress.org Furthermore, Vanin-1 expression is associated with increased expression of pro-inflammatory genes like iNOS and MCP-1 in obese diabetic patients. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Vanin-1-IN-1 |
| RR6 |
| BI-4122 |
| Cysteamine |
| Pantothenic acid |
| Glutathione (GSH) |
| Cystamine |
| Coenzyme A (CoA) |
| PFI-653 |
| iNOS |
| MCP-1 |
Reversal of PPARγ Antagonism
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that acts as a negative regulator of inflammation. mdpi.com VNN1 activity has been shown to antagonize PPARγ. By generating cysteamine, VNN1 can prevent the nuclear translocation of PPARγ, thereby inhibiting its anti-inflammatory functions. mdpi.comdiabetesjournals.org This antagonism licenses epithelial cells to produce inflammatory mediators. nih.govnih.gov
The inhibition of VNN1 reverses this effect. In the absence of VNN1 activity, PPARγ expression and activation are enhanced. nih.govplos.org For instance, in vascular smooth muscle cells (SMCs), VNN1 deficiency is linked to increased PPARγ expression, which contributes to the inhibition of cell proliferation. researchgate.netnih.gov Studies using VNN1-deficient mice in a colitis model showed that the protective anti-inflammatory phenotype was associated with increased PPARγ activity. nih.govresearchgate.net This protection was negated by the administration of a PPARγ antagonist, BADGE (bisphenol A diglycidyl ether), confirming that the beneficial effects of VNN1 inhibition are, at least in part, mediated through the PPARγ pathway. nih.govnih.govresearchgate.net
The link between VNN1, its product cysteamine, and PPARγ has been demonstrated in various cell types. The absence or reduction of VNN1 is consistently associated with an upregulation of PPARγ mRNA. nih.gov Conversely, the addition of cysteamine can reverse the increased PPARγ expression seen in VNN1-deficient cells. nih.gov Therefore, VNN1 inhibitors, by preventing cysteamine production, allow for the proper functioning of PPARγ as an anti-inflammatory agent. mdpi.complos.org
Reduction of Inflammatory Mediator Expression
A primary consequence of VNN1 inhibition is the significant reduction in the expression of pro-inflammatory mediators. VNN1 itself is considered a sensor of stress that can amplify inflammatory responses. mdpi.comnih.gov Its activity licenses the production of various inflammatory cytokines and chemokines by epithelial cells. nih.govnih.gov
In models of colitis, the absence or inhibition of VNN1 leads to a dramatic decrease in the expression of a wide array of inflammatory factors. nih.govresearchgate.net Research has shown that treatment with VNN1 inhibitors, such as the thiazole (B1198619) carboxamide derivative X17, dose-dependently reduces the colonic expression of cytokine-related genes including Il1b, Il6, Mif, Cxcl2, and Ccl2. acs.org Similarly, the expression of oxidative stress markers like Ptgs2 (COX-2) and Nos2 is also suppressed. acs.org In VNN1-deficient mice subjected to colitis, there is a marked reduction in the recruitment of myeloid cells to the inflamed tissue, a direct result of the decreased chemokine expression. nih.gov
This reduction in inflammatory mediators is closely linked to the aforementioned PPARγ pathway. Activated PPARγ can inhibit the expression of inducible pro-inflammatory genes like MCP-1 (CCL2) and MIP-2 (CXCL2). nih.gov By allowing PPARγ to function, VNN1 inhibitors effectively dampen the inflammatory cascade initiated by stimuli such as IL-1β. nih.gov
| Finding | Model System | Effect of VNN1 Inhibition/Deficiency | Reference |
| Reduced Cytokine Gene Expression | DSS-induced colitis mice | Dose-dependent reduction of Il1b, Il6, Mif, Cxcl2, Ccl2 mRNA | acs.org |
| Reduced Oxidative Stress Gene Expression | DSS-induced colitis mice | Dose-dependent reduction of Ptgs2 (COX-2), Nos2 mRNA | acs.org |
| Decreased Inflammatory Cytokines | TNBS-induced colitis mice | Reduced levels of various cytokines in colon tissue lysates | researchgate.net |
| Attenuated Myeloid Cell Recruitment | TNBS-induced colitis mice | Decreased inflammatory cell infiltration | nih.gov |
| Reduced COX-2 Expression | TNBS-induced colitis mice | Lowered COX-2 protein levels in colon extracts | researchgate.net |
Impact on Myeloperoxidase (MPO) Activity
Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, and its activity is a key indicator of neutrophil infiltration and inflammation-driven oxidative stress. mdpi.comacs.org MPO catalyzes the production of hypochlorous acid, a potent oxidant that contributes to tissue damage during inflammation. acs.org
VNN1 inhibition has been shown to reduce MPO activity in inflamed tissues. In mouse models of colitis, treatment with VNN1 inhibitors led to a significant decrease in MPO accumulation in the colon, demonstrating a reduction in neutrophil infiltration and oxidative stress. acs.org This effect is consistent with the observed decrease in chemoattractants for neutrophils, such as MIP-2 (CXCL2), in VNN1-deficient mice. google.comresearchgate.net The reduction in MPO activity is a downstream consequence of the diminished inflammatory signaling cascade when VNN1 is inhibited, highlighting the enzyme's role in controlling the influx of inflammatory cells. acs.orggoogle.com
| Study Focus | Model | Outcome of VNN1 Inhibition/Deficiency | Reference |
| MPO levels in colitis | DSS-induced colitis mice | Efficiently scavenged MPO accumulation in colonic tissues | acs.org |
| MPO activity and neutrophil influx | Indomethacin-treated mice | Reduced intestinal MPO activity | nih.gov |
| MPO and chemokine expression | TNBS-induced colitis mice | Reduced MPO activity associated with the absence of MIP-2 expression | google.com |
Effects on Cellular Processes
The influence of VNN1 inhibitors extends to fundamental cellular processes, particularly those involved in tissue remodeling and disease progression, such as cell proliferation, migration, and the activity of matrix-degrading enzymes.
Inhibition of Cell Proliferation and Migration
VNN1 activity promotes the proliferation and migration of certain cell types, notably vascular smooth muscle cells (SMCs), which are key contributors to neointimal hyperplasia after vascular injury. researchgate.netnih.gov Studies on cultured SMCs from VNN1-deficient (Vnn1-/-) mice revealed decreased proliferation and migration in response to growth factors like platelet-derived growth factor (PDGF). researchgate.netnih.gov
The mechanism behind this is twofold: it involves both the increase in glutathione (GSH) levels and the enhanced expression of the anti-proliferative PPARγ. researchgate.netnih.gov The VNN1 inhibitor RR6 has been shown to inhibit PDGF-induced SMC proliferation in vitro. researchgate.net By hydrolyzing pantethine (B1678406), VNN1 produces cysteamine and pantothenic acid; cysteamine can deplete GSH stores, while pantothenic acid has been shown to promote the proliferation and migration of dermal fibroblasts. aai.org Therefore, by blocking this pathway, VNN1 inhibitors can effectively halt these cellular processes.
Alterations in Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading components of the extracellular matrix (ECM). Their activity is crucial for processes like cell migration and tissue remodeling, but their dysregulation contributes to pathologies such as vascular disease and cancer. plos.orgd-nb.info
VNN1 has been identified as a regulator of MMP activity. Specifically, VNN1 deficiency or inhibition leads to a decrease in the activity of MMP-9. plos.orgresearchgate.netnih.gov In cultured SMCs, Vnn1-/- cells demonstrated reduced MMP-9 activity in response to proliferative and oxidative stimuli. researchgate.netnih.gov This effect is linked to the regulatory roles of both GSH and PPARγ, as PPARγ agonists are known to inhibit MMP-9 expression and activity. nih.gov The lack of VNN1 has also been associated with the downregulation of MMP-9 in intestinal epithelial cells, which may contribute to reduced cancer development. mdpi.com
| Cellular Process | Cell Type | Effect of VNN1 Inhibition/Deficiency | Associated Factors | Reference |
| Proliferation | Vascular Smooth Muscle Cells (SMCs) | Decreased proliferation in response to PDGF | Increased GSH, Increased PPARγ | researchgate.netnih.gov |
| Migration | Vascular Smooth Muscle Cells (SMCs) | Decreased migration in response to PDGF | - | researchgate.netnih.gov |
| MMP-9 Activity | Vascular Smooth Muscle Cells (SMCs) | Decreased MMP-9 activity | Increased GSH, Increased PPARγ | researchgate.netnih.gov |
| MMP-9 Expression | Intestinal Epithelial Cells | Down-regulation of MMP-9 | - | mdpi.com |
Preclinical Therapeutic Potential of Vanin 1 Vnn1 Inhibition Including Vanin 1 in 1
Efficacy in Experimental Models of Inflammation
VNN1 is considered a sensor of stress that plays a pro-inflammatory role in various tissues. nih.gov Studies in VNN1 knockout mice reveal a consistent phenotype of resistance to inflammation and oxidative stress-induced damage. opnme.com These animals exhibit a reduced inflammatory response compared to their wild-type counterparts when subjected to injury-inducing stimuli. opnme.com The mechanism is tied to VNN1's product, cysteamine (B1669678), which can modulate the body's primary antioxidant defenses. nih.govmdpi.com
The role of VNN1 in intestinal inflammation is well-documented in preclinical colitis models. In mice with 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, a model for inflammatory bowel disease (IBD), deficiency of VNN1 offers significant protection. rupress.org This protective effect is characterized by reduced tissue damage and improved survival. rupress.org The underlying mechanism involves VNN1's ability to license the production of inflammatory mediators by intestinal epithelial cells through the antagonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator in dampening colonic inflammation. nih.govrupress.org
Inhibition of VNN1 leads to a marked decrease in the expression of pro-inflammatory cytokines and chemokines in the colon. rupress.org For instance, in VNN1-deficient mice with colitis, the levels of inflammatory mediators such as IL-6 and the neutrophil chemoattractant MIP-2 are significantly lower than in wild-type mice. rupress.org This demonstrates that VNN1 actively controls the production of inflammatory signals within an injured colon. rupress.org Furthermore, the protection seen in VNN1-deficient mice can be reversed by administering cystamine (B1669676) (the oxidized form of cysteamine) or a PPAR-γ antagonist like bisphenol A diglycidyl ether, confirming the specific pathway involved. rupress.org The development of specific VNN1 inhibitors has been shown to replicate these protective effects, providing a potential new therapeutic avenue for IBD. frontiersin.org
| Inflammatory Mediator | Observation in VNN1-Deficient Mice vs. Wild-Type | Reference |
|---|---|---|
| IL-6 | Low levels in tissue extracts | rupress.org |
| MIP-2 (Macrophage Inflammatory Protein-2) | Low levels in tissue extracts | rupress.org |
| MIP-1α (Macrophage Inflammatory Protein-1α) | Low levels in tissue extracts | rupress.org |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Low levels in tissue extracts | rupress.org |
| COX-2 (Cyclooxygenase-2) | Lower induction after TNBS administration | rupress.org |
The protective effects of VNN1 inhibition extend beyond intestinal inflammation to broader tissue injury scenarios, particularly those driven by oxidative stress. VNN1-deficient mice show increased resistance to acute intestinal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and chronic inflammation from infections. researchgate.net This protection is linked to reduced inflammatory cell activation in the affected tissues. researchgate.net
In models of renal injury, VNN1 has been identified as a sensitive biomarker for tubular damage caused by oxidative stress. mdpi.com In salt-sensitive hypertensive rats, a high-salt diet induces histological renal tubular damage and increases VNN1 expression in the proximal tubules. mdpi.com Treatment with antioxidants (tempol) or a mineralocorticoid receptor antagonist (eplerenone) not only ameliorated the tubular injury but also significantly decreased urinary VNN1 levels. mdpi.com This suggests that inhibiting VNN1 could be a strategy to mitigate oxidative stress-related kidney damage. mdpi.com The fundamental mechanism appears to be the regulation of glutathione (B108866) (GSH) levels; by inhibiting VNN1, cysteamine production is halted, leading to higher GSH stores and enhanced tissue resistance to oxidative injury. mdpi.com
Potential in Metabolic Disease Models
VNN1 is increasingly recognized as a key link between metabolic diseases and inflammation. rcsb.org It is highly expressed in metabolically active organs like the liver and is implicated in the regulation of crucial metabolic pathways. nih.govnih.gov
VNN1 plays a significant role as a key activator of hepatic gluconeogenesis, the process of generating glucose in the liver. nih.govdiabetesjournals.org Studies have shown that hepatic expression of VNN1 is induced in mice during fasting or in states of insulin (B600854) resistance. diabetesjournals.org Gain- and loss-of-function experiments have demonstrated that VNN1 directly increases the expression of key gluconeogenic genes, leading to higher hepatic glucose output and subsequent hyperglycemia. diabetesjournals.org Conversely, knocking down VNN1 expression reduces glucose output from liver cells. nih.gov The transcription of the VNN1 gene itself is activated by the synergistic action of PGC-1α and HNF-4α, two central regulators of liver metabolism. nih.govdiabetesjournals.org These findings suggest that inhibiting VNN1 could be a therapeutic strategy for metabolic diseases characterized by excessive gluconeogenesis, such as type 2 diabetes. diabetesjournals.org
The physiological function of VNN1 is closely tied to lipid metabolism. nih.govnih.govresearchgate.net As its enzymatic activity produces pantothenic acid, a necessary precursor for coenzyme A, VNN1 is inherently linked to processes dependent on coenzyme A, including fatty acid metabolism and energy production. nih.govnih.govresearchgate.net The VNN1 gene is a known target of PPAR-α, a nuclear receptor that is a primary regulator of fatty acid catabolism in the liver. nih.gov For example, administration of PPAR-α agonists like fenofibrate (B1672516) significantly induces VNN1 expression. nih.gov
However, the precise role of VNN1 in hepatic steatosis (fatty liver) is complex. nih.gov Some studies in mice show a marked increase in VNN1 expression in steatotic livers induced by a high-fat diet, suggesting a role in disease progression. nih.gov Conversely, other research indicates that VNN1 may protect against steatosis during prolonged starvation, as VNN1-deficient mice showed increased lipid accumulation under these conditions. nih.gov A study using the VNN1 inhibitor RR6 in rats also pointed toward increased hepatic steatosis upon fasting, further complicating the picture. nih.gov
Application in Oxidative Stress-Related Conditions
A central theme in VNN1's function is its role as a regulator of oxidative stress. rupress.orgresearchgate.net VNN1-deficient mice, which lack tissue cysteamine, consistently demonstrate resistance to oxidative injury from various inducers. bmgrp.comeaglebio.com The mechanism is directly linked to the regulation of glutathione (GSH), the cell's major antioxidant. mdpi.comresearchgate.net
The VNN1 product, cysteamine, inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. mdpi.com Therefore, the presence and activity of VNN1 can lead to a depletion of cellular GSH stores, making tissues more vulnerable to oxidative damage. mdpi.com Conversely, the absence or inhibition of VNN1 relieves this inhibition, allowing for enhanced GSH synthesis and elevated endogenous GSH levels. nih.govmdpi.com This creates a more reducing cellular environment that confers protection against oxidative stress. mdpi.com This enhanced antioxidant capacity is believed to be the primary reason for the reduced tissue inflammation and damage observed in VNN1-deficient animals across various disease models, including colitis and renal injury. nih.govrupress.orgmdpi.com The VNN1 promoter itself contains antioxidant response elements, suggesting it is part of a feedback loop that senses and responds to cellular stress. mdpi.com Therefore, pharmacological inhibition of VNN1 represents a promising strategy for treating a wide array of conditions where oxidative stress is a key pathological driver. researchgate.net
Protection Against Oxidative Damage
The primary mechanism by which Vanin-1 inhibition protects against oxidative damage is through the modulation of glutathione (GSH) homeostasis. acs.orgphysiology.org Vanin-1-deficient mice, which lack tissue cysteamine, exhibit elevated GSH stores due to enhanced activity of gamma-glutamylcysteine (B196262) synthetase, the enzyme responsible for GSH synthesis. nih.gov This elevated antioxidant capacity confers significant resistance to oxidative injury induced by agents like paraquat (B189505) or whole-body γ-irradiation. nih.govmdpi.com
Pharmacological inhibitors of VNN1 aim to replicate this protective phenotype. By blocking the enzymatic production of cysteamine, these inhibitors are expected to prevent the downstream suppression of GSH synthesis. acs.orgphysiology.org This approach is anticipated to be a novel avenue for antioxidant therapies. figshare.com For instance, the inhibitor X-17 has demonstrated potent antioxidant activities in a mouse model of colitis by elevating the colonic glutathione reserve. nih.govmedchemexpress.com The core principle is that by maintaining a more reduced cellular environment, VNN1 inhibition can mitigate the damage caused by reactive oxygen species (ROS) and reduce associated inflammation and apoptosis. nih.govmdpi.com This strategy stands as a promising indirect method to bolster the body's natural antioxidant defenses. physiology.orgnih.gov
Considerations for Organ-Specific Therapeutic Strategies
Vanin-1 is expressed in various organs, including the liver, intestine, and kidneys, suggesting that the therapeutic application of its inhibitors could be tailored to specific organ systems. nih.govresearchgate.net Its role as a tissue sensor for stress and inflammation makes it a relevant target in a number of organ-specific pathologies. nih.govresearchgate.net
Vanin-1 is highly expressed on kidney proximal tubular cells, and its urinary levels are considered a sensitive biomarker for acute kidney injury (AKI) and other forms of renal damage. nih.goveaglebio.combmgrp.com This has prompted investigations into whether inhibiting VNN1 could be a viable strategy for renal protection.
These findings suggest that while VNN1 is clearly involved in renal pathophysiology, its direct inhibition may not be sufficient to confer significant protection in certain models of kidney disease. physiology.orgnih.gov Further research is needed to fully elucidate the role of VNN1 in the context of cardiovascular and renal diseases. nih.gov
The involvement of Vanin-1 in oxidative stress and inflammation suggests a potential role in vascular health and disease. opnme.comnih.gov Oxidative stress is a known contributor to endothelial dysfunction and the development of atherosclerosis. While direct studies on Vanin-1-IN-1 in specific vascular models are not extensively detailed in the available literature, the therapeutic rationale is based on the broader effects of VNN1 inhibition.
An earlier, less potent VNN1 inhibitor, RR6, was reported to have an effect on vascular intimal thickening following aortic transplantation in a rat model, indicating that this class of compounds could influence vascular remodeling processes. google.com By mitigating oxidative stress and inflammation, VNN1 inhibitors could theoretically protect the vasculature. The natural dipeptide Carnosine, which has antioxidant properties, has been shown to exert a vasodilation effect and offer protection against ischemia/reperfusion injury in rats. mdpi.com Given that VNN1 inhibition aims to enhance endogenous antioxidant capacity, it represents an area of ongoing investigation for its potential benefits in cardiovascular conditions. opnme.comnih.gov
Pharmacokinetic and Pharmacodynamic Properties of Inhibitors in Preclinical Models
The viability of a therapeutic agent depends heavily on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which determine its absorption, distribution, and effect in the body. Preclinical studies in animal models, particularly rats, are crucial for characterizing these profiles for novel Vanin-1 inhibitors like Vanin-1-IN-1.
Vanin-1-IN-1, also identified as PFI-653 or compound 3, has demonstrated favorable pharmacokinetic properties in rats. medchemexpress.com Following oral administration, the compound exhibits rapid and nearly complete absorption. medchemexpress.com This high degree of absorption contributes to its excellent oral bioavailability, a critical feature for a potential oral medication. medchemexpress.com Other potent inhibitors from different chemical series have also shown promising bioavailability in preclinical models. For example, the thiazole (B1198619) carboxamide inhibitor X17 was found to have a high oral bioavailability in rats. acs.orgfigshare.comnih.govdigitellinc.com
The table below summarizes the key pharmacokinetic parameters for Vanin-1-IN-1 (this compound) in rats. medchemexpress.com
| Parameter | Route | Dose | Value |
| Bioavailability | Oral | 10 mg/kg | 96% |
| Effective Half-life | Intravenous | 2 mg/kg | 0.5 hours |
| Volume of Distribution (Vdss) | Intravenous | 2 mg/kg | 0.84 L/kg |
| Clearance | Intravenous | 2 mg/kg | Low |
Data sourced from MedchemExpress for this compound (Vanin-1-IN-1). medchemexpress.com
A critical aspect of a drug's pharmacodynamic profile is its ability to engage its target in a dose-dependent manner. Preclinical studies have confirmed this for Vanin-1 inhibitors. In a study involving the inhibitor X17 in rats, oral administration resulted in a dose-dependent inhibition of VNN1 activity in the serum. acs.org This inhibition was shown to be highly correlated with the plasma concentration of the drug, demonstrating a clear relationship between exposure and effect. acs.org
Similarly, in a mouse model of acute kidney injury, a potent VNN1 inhibitor demonstrated extensive target engagement in the kidney tissue after oral administration at doses of 3 mg/kg and 30 mg/kg. bayer.com Another inhibitor, RR6, was administered in drinking water at a concentration determined by previous pharmacokinetic experiments to achieve complete inhibition of VNN1 activity in rats. researchgate.net These findings confirm that pharmacological inhibitors can effectively and dose-proportionally block VNN1 activity in vivo, which is a prerequisite for eliciting a therapeutic effect. acs.orgbayer.com
The table below shows the inhibitory concentrations (IC₅₀) for various Vanin-1 inhibitors against the enzyme from different species, illustrating their potency.
| Compound | Target | IC₅₀ |
| Vanin-1-IN-1 (this compound) | Human recombinant plasma vanin-1 | 6.85 nM |
| Human plasma vanin-1 | 9.0 nM | |
| Mouse recombinant vanin-1 | 24.5 nM | |
| Mouse plasma vanin-1 | 53.4 nM | |
| RR6 | Recombinant vanin-1 | 540 nM |
| Vanin-1-IN-2 | Vanin-1 | 162 nM |
| X17 | Human vanin-1 | 6.85 nM (comparable to this compound) |
| Mouse vanin-1 | 24.5 nM (comparable to this compound) |
Data sourced from various preclinical studies and supplier information. medchemexpress.commedchemexpress.com
Research Methodologies and Analytical Approaches for Vanin 1 Vnn1 and Its Inhibitors
Genetic Manipulation Techniques
Genetic manipulation techniques are fundamental to understanding the physiological and pathological roles of Vanin-1 (VNN1). By altering the Vnn1 gene in vivo and in vitro, researchers can elucidate its function in various biological processes.
The generation of Vanin-1 knockout mice (Vnn1-/-) has been a pivotal tool in dissecting the in vivo functions of this enzyme. jax.org These mice are created by deleting exon 1 of the Vnn1 gene, which effectively abolishes its expression. jax.org Phenotypically, Vnn1-/- mice are viable and fertile, but they exhibit significant alterations in their response to stress and inflammation. jax.orgnih.gov
A primary finding in Vnn1-/- mice is their heightened resistance to oxidative stress. nih.govopnme.com This is attributed to the absence of cysteamine (B1669678), a product of VNN1's pantetheinase activity. nih.gov The lack of cysteamine leads to increased activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis, resulting in elevated tissue stores of GSH, a potent cellular antioxidant. nih.govmdpi.comjci.org Consequently, these mice show better tolerance to oxidative injury induced by agents like paraquat (B189505) or whole-body γ-irradiation. nih.gov
Research using these models has demonstrated that VNN1 plays a pro-inflammatory role. Vnn1-/- mice show reduced inflammation in models of inflammatory bowel disease, such as colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS). aai.orgfrontiersin.org They also exhibit better control over inflammatory reactions in response to infections. aai.org In contrast, some studies have shown that the absence of VNN1 can be detrimental. For instance, mice lacking VNN1 are more susceptible to acetaminophen-induced hepatotoxicity, which is associated with deficient immune and proliferative responses necessary for liver repair. uconn.edunih.gov
These knockout models have been instrumental in linking VNN1 to various metabolic and pathological conditions, including neointimal hyperplasia, hepatic gluconeogenesis, and chondrogenesis. nih.govdiabetesjournals.orgresearchgate.net
Table 1: Phenotypic Characteristics of Vanin-1 Knockout (Vnn1-/-) Mice
| Feature | Observation in Vnn1-/- Mice | Associated Mechanism/Pathway | Reference(s) |
| Oxidative Stress Response | Increased resistance to oxidative injury | Elevated glutathione (GSH) stores due to increased γ-GCS activity | nih.govopnme.commdpi.com |
| Inflammatory Response | Reduced intestinal inflammation; better control of infection-induced inflammation | Altered immune cell response and cytokine production | aai.orgfrontiersin.org |
| Liver Injury | Increased susceptibility to acetaminophen-induced hepatotoxicity | Deficient compensatory repair and immune responses | uconn.edunih.gov |
| Vascular Health | Decreased neointima formation after carotid artery ligation | Reduced smooth muscle cell activation and oxidative stress | nih.govplos.org |
| Metabolism | Altered hepatic gluconeogenesis and lipid metabolism | Modulation of PPARα and Akt signaling pathways | mdpi.comdiabetesjournals.org |
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a powerful and precise tool for editing the VNN1 gene in various cellular models. nih.gov This technology allows for the targeted introduction of double-stranded breaks in the DNA, leading to gene knockout through the cell's non-homologous end-joining repair mechanism. nih.gov
The efficiency and simplicity of CRISPR/Cas9 have enabled researchers to create VNN1 knockout cell lines to study its function with high specificity. For example, the CRISPR/Cas9 system was successfully used to knock out the VNN1 gene in a chicken Leghorn Male Hepatoma (LMH) cell line. nih.govnih.gov In this study, a single-guide RNA (sgRNA) was designed to target the second exon of the chicken VNN1 gene. nih.gov The successful knockout resulted in a significant decrease in VNN1 mRNA expression and observable changes in cellular lipid metabolism, including reduced triglyceride content and lipid deposition. nih.govnih.gov
The application of CRISPR/Cas9 in primary human T cells has also been established, with high efficiency of gene deletion, sometimes reaching up to 90%. mdpi.com This opens possibilities for studying VNN1's role in immune cells or developing therapeutic strategies by modifying T cells. The precision of CRISPR/Cas9 allows for multiplexing, where multiple genes can be edited simultaneously, providing a more complex understanding of genetic interactions. mdpi.com This methodology is invaluable for creating in vitro models of diseases where VNN1 is implicated, allowing for detailed mechanistic studies that are not always feasible in whole-animal models. whiterose.ac.uk
Biochemical and Enzymatic Assays
A variety of biochemical and enzymatic assays are employed to quantify VNN1 activity and its downstream effects, providing crucial data for understanding its biological role and for screening potential inhibitors.
The pantetheinase activity of VNN1 is most commonly measured using a highly sensitive fluorescent assay. researchgate.net This assay utilizes a synthetic substrate, pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC). nih.govdiabetesjournals.orgresearchgate.net VNN1 catalyzes the hydrolysis of this substrate, cleaving it into pantothenic acid and the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govresearchgate.net
The amount of liberated AMC, which is highly fluorescent, can be quantified using a fluorescence spectrometer, typically with an excitation wavelength of around 340-350 nm and an emission wavelength of 460 nm. nih.govresearchgate.net The rate of increase in fluorescence is directly proportional to the pantetheinase activity in the sample. This assay can be performed on various biological samples, including cell lysates, tissue homogenates (from liver, kidney, etc.), and plasma or serum. diabetesjournals.orgresearchgate.netru.nld-nb.info The method is robust, suitable for high-throughput screening (HTS) of VNN1 inhibitors, and can be adapted to microplate formats. researchgate.net
Table 2: Parameters for In Vitro VNN1 Pantetheinase Activity Assay
| Parameter | Description | Typical Value/Condition | Reference(s) |
| Substrate | Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) | Synthesized from β-alanine AMC and R-(-)-pantolactone | nih.govdiabetesjournals.orgresearchgate.net |
| Reaction | VNN1 hydrolyzes pantothenate-AMC to pantothenic acid and fluorescent AMC | - | nih.govresearchgate.net |
| Detection | Fluorescence measurement of free AMC | Excitation: ~340-350 nm, Emission: ~460 nm | nih.govresearchgate.net |
| Temperature | Incubation temperature for the enzymatic reaction | 37°C | nih.govdiabetesjournals.org |
| Sample Types | Biological materials tested for VNN1 activity | Cell lysates, tissue homogenates, serum, plasma | diabetesjournals.orgresearchgate.netd-nb.info |
VNN1 activity directly produces cysteamine, which is rapidly oxidized to its disulfide form, cystamine (B1669676). jci.orgaai.org These molecules play a critical role in regulating the intracellular pool of glutathione (GSH). aai.org Cystamine can inhibit γ-GCS, thereby reducing GSH synthesis. mdpi.comaai.org Therefore, measuring the levels of these compounds is essential for understanding the VNN1-mediated redox balance.
The absence of VNN1 in knockout mice leads to undetectable levels of free cysteamine in tissues like the liver. nih.gov Conversely, this absence is associated with higher basal levels of GSH in both the liver and intestine. mdpi.comjci.org In wild-type mice subjected to inflammatory or oxidative stress, GSH levels can drop significantly, a change that is less pronounced in Vnn1-/- mice. jci.orgaai.org
GSH levels are typically measured using an enzymatic recycling assay. plos.org This method quantifies the total GSH content and can also be adapted to measure the ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), which is an indicator of oxidative stress. mdpi.com Studies in Vnn1-/- mice have shown that the higher GSH stores are a direct consequence of increased γ-GCS activity, which can also be measured biochemically. jci.org The administration of cystamine to Vnn1-/- mice can reverse this phenotype, reducing γ-GCS activity and GSH levels, confirming the regulatory link between the VNN1 product and the GSH pool. nih.govjci.org
VNN1 is considered an oxidative stress sensor, and its activity is closely linked to the generation of reactive oxygen species (ROS). aai.orgmdpi.com The VNN1 pathway can induce ROS by depleting GSH, which is a primary scavenger of these reactive molecules. aai.org Assays to measure ROS are therefore critical in studies involving VNN1.
A common method to detect intracellular superoxide (B77818) production is through the use of dihydroethidium (B1670597) (DHE). plos.org DHE is oxidized by superoxide to a fluorescent product that can be visualized by fluorescence microscopy or quantified by flow cytometry. plos.org Studies using smooth muscle cells from Vnn1-/- mice have shown decreased superoxide production in response to stimuli like platelet-derived growth factor (PDGF) compared to wild-type cells. nih.govplos.org
Another indicator of ROS-induced damage is the measurement of protein carbonyl content in tissues. nih.gov This assay quantifies the level of oxidized proteins, which is a marker of cumulative oxidative damage. In response to irradiation, wild-type mice show higher levels of protein carbonyls in their livers compared to the more protected Vnn1-/- mice. nih.gov These assays collectively provide evidence for the role of VNN1 in modulating cellular redox status and susceptibility to oxidative damage.
Myeloperoxidase (MPO) Activity Assays
Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, which plays a critical role in the inflammatory response. acs.org Assays measuring MPO activity are frequently employed in studies involving Vanin-1 (VNN1) and its inhibitors to quantify the extent of neutrophil infiltration and inflammation in tissues. acs.orgresearchgate.netnih.gov
In the context of inflammatory bowel disease (IBD) models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, the administration of VNN1 inhibitors has been shown to significantly reduce MPO activity in the colon. acs.orgnih.gov This reduction in MPO activity is indicative of decreased neutrophil accumulation in the inflamed tissue, highlighting the anti-inflammatory potential of VNN1 inhibition. acs.org For instance, in a DSS-induced colitis model, treatment with the VNN1 inhibitor X17 led to a dose-dependent decrease in MPO levels, which was visualized through immunofluorescence imaging of colon tissue sections. acs.org
The measurement of MPO activity is often conducted on tissue homogenates. nih.govjci.org The tissue is typically homogenized in a buffer containing hexadecyltrimethyl-ammonium bromide. nih.gov The enzymatic activity is then determined using a colorimetric or fluorometric assay. abcam.com One common method involves the reaction of MPO with hydrogen peroxide and a substrate like o-dianisidine or, in more sensitive fluorescence-based assays, 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), which produces a measurable colored or fluorescent product, respectively. abcam.com The results are often expressed as units of MPO activity per milligram of total protein in the tissue extract. jci.org
Studies have demonstrated a direct correlation between VNN1 expression and MPO activity in inflammatory conditions. google.com In Vanin-1 deficient mice subjected to intestinal inflammation, a significant reduction in MPO activity was observed compared to wild-type counterparts, further solidifying the link between VNN1 and neutrophil-mediated inflammation. jci.orgjci.org
Table 1: Myeloperoxidase (MPO) Activity Assay Findings
| Model/Condition | Treatment | Key Finding | Reference |
|---|---|---|---|
| DSS-induced colitis in mice | VNN1 inhibitor X17 | Dose-dependent reduction in colonic MPO activity. | acs.org |
| Indomethacin-treated mice | Vanin-1 deficient mice | Lower intestinal MPO activity compared to wild-type mice. | jci.org |
| Schistosoma mansoni-infected mice | Vanin-1 deficient mice | Reduced MPO activity in colon tissues compared to wild-type mice. | jci.org |
Molecular and Cellular Biology Techniques
Gene Expression Analysis (RT-qPCR, RNA-Seq)
Gene expression analysis techniques, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq), are fundamental in understanding the molecular mechanisms underlying the function of Vanin-1 (VNN1) and the effects of its inhibitors.
RT-qPCR is frequently used to quantify the mRNA levels of VNN1 and other target genes in various experimental models. For example, in studies of inflammatory bowel disease (IBD), RT-qPCR has been employed to measure the expression of inflammation-related genes in colonic tissues of mice with DSS-induced colitis. acs.org Treatment with VNN1 inhibitors was shown to dose-dependently reduce the mRNA levels of cytokines such as Il1b, Il6, Mif, Cxcl2, and Ccl2, as well as oxidative stress markers like Ptgs2 and Nos2. acs.org Similarly, in studies of hepatic gluconeogenesis, RT-qPCR was used to demonstrate that VNN1 overexpression in mouse primary hepatocytes and AML-12 cells leads to increased expression of gluconeogenic genes. diabetesjournals.org
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel genes and pathways affected by VNN1. In one study, RNA-seq was utilized to identify differentially expressed genes (DEGs) in a chicken Leghorn Male Hepatoma (LMH) cell line after VNN1 knockout using the CRISPR/Cas9 system. nih.gov This analysis revealed 1,335 DEGs, with 904 being downregulated and 431 upregulated. nih.gov Gene ontology and KEGG pathway analyses of these DEGs indicated enrichment in lipid metabolism-related pathways, suggesting a significant role for VNN1 in hepatic lipid metabolism. nih.gov Another study performed RNA-seq analysis to investigate the molecular changes associated with Vanin-1 deficiency during obesity. researchgate.net
These gene expression analysis techniques are crucial for elucidating the downstream effects of VNN1 activity and inhibition, providing insights into the pathways through which VNN1 exerts its biological functions.
Table 2: Gene Expression Analysis Findings
| Technique | Model/Condition | Key Finding | Reference |
|---|---|---|---|
| RT-qPCR | DSS-induced colitis in mice treated with VNN1 inhibitors | Reduced mRNA expression of pro-inflammatory cytokines and oxidative stress markers. | acs.org |
| RT-qPCR | Mouse primary hepatocytes with VNN1 overexpression | Increased expression of gluconeogenic genes. | diabetesjournals.org |
| RNA-Seq | Chicken LMH cells with VNN1 knockout | Identified 1,335 differentially expressed genes, with enrichment in lipid metabolism pathways. | nih.gov |
| RNA-Seq | Obese mice with Vanin-1 deficiency | Identified molecular changes associated with Vanin-1 deficiency in the context of obesity. | researchgate.net |
Protein Expression Analysis (Western Blot, Immunohistochemistry)
Protein expression analysis methods like Western Blot and Immunohistochemistry are essential for investigating Vanin-1 (VNN1) at the protein level, confirming gene expression data, and localizing its expression within tissues.
Western Blot analysis is a standard technique to detect and quantify VNN1 protein levels in cell lysates and tissue homogenates. nih.govspandidos-publications.com In studies of hepatic gluconeogenesis, Western blotting confirmed that VNN1 protein expression was induced in the livers of fasted mice and in a mouse model of diabetes (db/db mice). diabetesjournals.org Conversely, in VNN1 knockout mice, Western blot analysis demonstrated the absence of the VNN1 protein. jax.org This technique has also been used to show that overexpression of VNN1 in pancreatic cancer cells leads to increased VNN1 protein levels. spandidos-publications.com Furthermore, Western blotting can be used to assess the levels of other proteins that are part of the VNN1 signaling pathway. For instance, in pancreatic cancer cells, VNN1 overexpression was shown to affect the phosphorylation status of AMPK. spandidos-publications.com
Immunohistochemistry (IHC) allows for the visualization of VNN1 protein expression within the context of tissue architecture. IHC studies have revealed VNN1 expression in various tissues, including the epithelial cells of the gastrointestinal tract, liver, and kidney. jax.orgresearchgate.net In a rat model of kidney injury, IHC showed that VNN1 expression was localized around and within injured tubules, but not in the glomeruli. researchgate.net In studies of systemic sclerosis, IHC demonstrated increased VNN1 expression in the skin of affected mice and patients. aai.org This technique is crucial for understanding the cell-type-specific expression of VNN1 and its localization in both healthy and diseased states.
Table 3: Protein Expression Analysis Findings
| Technique | Model/Condition | Key Finding | Reference |
|---|---|---|---|
| Western Blot | Livers of fasted and db/db mice | Increased VNN1 protein expression. | diabetesjournals.org |
| Western Blot | Pancreatic cancer cells with VNN1 overexpression | Confirmed increased VNN1 protein levels. | spandidos-publications.com |
| Immunohistochemistry | Rat kidney injury model | VNN1 localized to injured tubules. | researchgate.net |
| Immunohistochemistry | Skin of mice and patients with systemic sclerosis | Increased VNN1 expression in affected skin. | aai.org |
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins, such as transcription factors, with specific regions of DNA in the cell's natural chromatin context. researchgate.netcellsignal.com While direct ChIP studies focusing specifically on the binding of Vanin-1-IN-1 are not extensively reported, the methodology is highly relevant for understanding the transcriptional regulation of the VNN1 gene itself.
The ChIP process typically begins with the cross-linking of proteins to DNA within cells, often using formaldehyde. researchgate.netthermofisher.com The chromatin is then extracted and sheared into smaller fragments. researchgate.net An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. thermofisher.com After reversing the cross-links, the associated DNA is purified and can be analyzed by PCR (ChIP-PCR), microarrays (ChIP-chip), or high-throughput sequencing (ChIP-seq) to identify the specific genomic regions the protein was bound to. thermofisher.com
In the broader context of VNN1 research, ChIP assays have been employed to study the regulation of genes that are influenced by VNN1 activity or are part of the same regulatory network. For example, ChIP could be used to investigate the binding of transcription factors that are known to regulate VNN1 expression or are affected by the downstream signaling pathways of VNN1. There is evidence of allele-specific chromatin immunoprecipitation being used in studies involving the VNN1 gene, suggesting that this technique can be applied to understand its regulation. anu.edu.au
Future research could utilize ChIP-seq to create a genome-wide map of the binding sites for transcription factors that are activated or repressed in response to VNN1 inhibition by compounds like Vanin-1-IN-1, thereby providing a deeper understanding of its mechanism of action.
Cell Culture Models for Mechanistic Studies (e.g., Smooth Muscle Cells, Human Ovarian Cancer Cells)
Cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of Vanin-1 (VNN1) function and for evaluating the efficacy of its inhibitors. A variety of cell lines have been utilized in VNN1 research, including smooth muscle cells and human ovarian cancer cells.
Smooth Muscle Cells (SMCs): Studies have investigated the role of VNN1 in the proliferation of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia after arterial injury. In one study, VNN1 was expressed in Vnn1-/- SMCs by transfecting them with a pCMV-VNN1 expression vector. researchgate.net This allowed researchers to specifically examine the effects of VNN1 on SMC proliferation, demonstrating that VNN1 drives their activation. researchgate.net
Human Ovarian Cancer Cells: Human ovarian cancer cell lines, such as ES-2 cells, have been used to evaluate the inhibitory activity of VNN1 inhibitors at the cellular level. frontiersin.org These cells can be labeled with firefly luciferase (ES-2-Fluc) to enable bioluminescence-based assays. frontiersin.org In these assays, the cells are treated with a VNN1 inhibitor, and then a bioluminescent probe for VNN1 activity, such as PA-AL, is added. frontiersin.org The reduction in bioluminescence upon inhibitor treatment provides a quantitative measure of the inhibitor's efficacy in a cellular context. frontiersin.org
Other cell lines that have been instrumental in VNN1 research include:
HT-29 cells: A human colon adenocarcinoma cell line used to assess the inhibitory potency of VNN1 inhibitors at the cellular level, particularly in the context of inflammatory bowel disease. acs.orgnih.gov
HEK293 cells: Human embryonic kidney cells often used for overexpression studies of VNN1 and its variants to investigate protein function and degradation pathways. nih.govbio-techne.comsinobiological.com
PANC-1 and CFPAC-1 cells: Human pancreatic cancer cell lines used to study the role of VNN1 in pancreatic cancer and its effects on islet function. spandidos-publications.com
Leghorn Male Hepatoma (LMH) cells: A chicken hepatoma cell line used to investigate the function of VNN1 in lipid metabolism. nih.gov
These diverse cell culture models provide controlled environments to study specific aspects of VNN1 biology and to screen and characterize VNN1 inhibitors like Vanin-1-IN-1.
Fluorescent and Bioluminescent Probes for Inhibitor Evaluation
Fluorescent and bioluminescent probes are innovative tools that have significantly advanced the study of Vanin-1 (VNN1) and the high-throughput screening of its inhibitors. frontiersin.orgmdpi.com These probes are designed to be substrates for VNN1's pantetheinase activity, producing a light-based signal upon enzymatic cleavage.
Fluorescent Probes: These probes typically consist of a pantothenic acid moiety linked to a fluorophore. When the probe is hydrolyzed by VNN1, the fluorophore is released, resulting in a change in fluorescence that can be measured.
PA-AFC: A fluorescent probe used for the in vitro evaluation of VNN1 inhibitors. It offers good sensitivity and specificity for determining the IC50 values of inhibitors against the recombinant human VNN1 enzyme. frontiersin.org
DDAV: A near-infrared (NIR) fluorescent probe that has been used for the sensitive detection of VNN1 activity in various biological samples and for in situ imaging of endogenous VNN1 in vivo. nih.gov
Pantothenate-AMC: A fluorescently labeled pantothenate derivative used in a highly sensitive assay to characterize recombinant VNN1 and to quantify pantetheinase activity in cell lines and tissues. nih.govresearchgate.net
Bioluminescent Probes: These probes are particularly useful for cellular and in vivo inhibitor evaluation due to their high sensitivity and low background signal.
PA-AL: A bioluminescent probe that is used for assessing VNN1 inhibitory activity at the cellular level and in living animals. frontiersin.orgfrontiersin.org It has been employed in studies using firefly luciferase-labeled human ovarian cancer cells (ES-2-Fluc) to quantify the efficacy of VNN1 inhibitors. frontiersin.org
Chemiluminescent Probe S3: This probe is advantageous for determining VNN1 enzyme activity at the cellular level without interference from the autofluorescence of biological systems, a limitation of some fluorescent probes. acs.org
The development of these probes has enabled more convenient, economical, and highly accurate screening methods for discovering and characterizing novel VNN1 inhibitors. frontiersin.orgresearchgate.net
Table 4: Fluorescent and Bioluminescent Probes for VNN1 Inhibitor Evaluation
| Probe | Type | Application | Key Feature | Reference |
|---|---|---|---|---|
| PA-AFC | Fluorescent | In vitro inhibitor evaluation | Good sensitivity and specificity for IC50 determination. | frontiersin.org |
| DDAV | Fluorescent (NIR) | In vitro and in vivo VNN1 activity detection | Near-infrared emission, suitable for in vivo imaging. | nih.gov |
| Pantothenate-AMC | Fluorescent | In vitro characterization and quantification | Enables highly sensitive fluorescent assay. | nih.govresearchgate.net |
| PA-AL | Bioluminescent | Cellular and in vivo inhibitor evaluation | High sensitivity for in vivo imaging. | frontiersin.orgfrontiersin.org |
| S3 | Chemiluminescent | Cellular VNN1 activity determination | Avoids interference from autofluorescence. | acs.org |
Animal Models for Preclinical Research
Preclinical research on Vanin-1 (VNN1) and its inhibitors utilizes a variety of animal models to investigate its role in different pathological conditions. These models are crucial for understanding the biological functions of VNN1 and for evaluating the therapeutic potential of its inhibitors.
Induced Colitis Models (e.g., TNBS-induced)
Chemically induced colitis models, particularly the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced model, are instrumental in studying the role of VNN1 in inflammatory bowel disease (IBD). frontiersin.orgmdpi.com In this model, intrarectal administration of TNBS in ethanol (B145695) solution induces a transmural inflammation of the colon, mimicking features of Crohn's disease in humans. wjgnet.com
Studies have shown that VNN1 deficiency provides protection against TNBS-induced colitis. mdpi.comnih.gov Mice lacking the VNN1 gene (Vnn1-/-) exhibit significantly higher survival rates and less severe weight loss compared to wild-type mice following TNBS administration. nih.gov This protective effect is reversible by the administration of cystamine, a product of VNN1's enzymatic activity, or a PPAR-γ antagonist. mdpi.comnih.gov These findings suggest that VNN1 plays a pro-inflammatory role in the gut by antagonizing the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties. wjgnet.comnih.gov Consequently, VNN1 licenses intestinal epithelial cells to produce inflammatory mediators. nih.gov The use of VNN1 inhibitors in these models has further corroborated its role in IBD, providing a new therapeutic direction for the disease. frontiersin.org
Table 1: Key Findings in TNBS-Induced Colitis Models
| Model Organism | Key Finding | Reference |
|---|---|---|
| Vnn1-/- Mice | Protected from colitis, with improved survival and reduced weight loss. | mdpi.comnih.gov |
| Vnn1-/- Mice treated with cystamine | The protective effect against colitis was reversed. | nih.gov |
| Mice treated with VNN1 inhibitors | Confirmed the pro-inflammatory role of VNN1 in IBD. | frontiersin.org |
Models of Oxidative Stress and Tissue Injury (e.g., γ-irradiation, Paraquat)
To investigate the function of VNN1 in oxidative stress and tissue injury, researchers employ models involving exposure to γ-irradiation or the chemical agent paraquat. nih.govnih.gov These agents are known to induce significant oxidative damage in tissues.
Studies using Vnn1-/- mice have revealed that the absence of VNN1 confers resistance to oxidative injury. nih.govnih.govtandfonline.com These mice show increased tolerance to whole-body γ-irradiation and paraquat poisoning. nih.govnih.gov This protection is associated with reduced apoptosis and inflammation. nih.govnih.gov A key mechanism underlying this resistance is the enhanced activity of gamma-glutamylcysteine (B196262) synthetase in the liver of Vnn1-/- mice, which leads to elevated stores of glutathione (GSH), a potent cellular antioxidant. nih.govnih.gov The lack of cysteamine, a product of VNN1, in the tissues of these mice is thought to be responsible for the increased GSH levels. nih.govnih.gov The protective phenotype of Vnn1-/- mice can be reversed by the administration of cystamine, confirming the role of the VNN1-cysteamine pathway in modulating oxidative stress. nih.govnih.gov These findings suggest that VNN1 inhibitors could be beneficial in treating conditions associated with oxidative damage. nih.govnih.gov
Table 2: Findings in Oxidative Stress and Tissue Injury Models
| Model | Key Finding | Reference |
|---|---|---|
| Vnn1-/- mice exposed to γ-irradiation or paraquat | Exhibit resistance to oxidative injury, with reduced apoptosis and inflammation. | nih.govnih.govtandfonline.com |
| Vnn1-/- mice | Show enhanced gamma-glutamylcysteine synthetase activity and elevated glutathione (GSH) stores. | nih.govnih.gov |
| Vnn1-/- mice treated with cystamine | The resistance to oxidative injury is reversed. | nih.govnih.gov |
Metabolic Disease Models (e.g., Fasted, Insulin (B600854) Resistance, High-Fat Diet)
Animal models of metabolic diseases, such as those involving fasting, insulin resistance, and high-fat diets (HFD), are used to explore the role of VNN1 in metabolic regulation. researchgate.netnih.govnih.gov
Studies have shown that hepatic expression of VNN1 is induced in fasted mice and in mice with insulin resistance. diabetesjournals.org In HFD-induced obese mice and ZDF-diabetic rats, plasma and liver vanin activity is increased. nih.gov Genetic ablation of VNN1 in mice on a HFD mildly improves glucose tolerance and insulin sensitivity, though it does not affect body weight or hepatic steatosis. nih.gov Conversely, some studies indicate that VNN1 deficiency can exacerbate fasting-induced hepatic triglyceride accumulation. researchgate.net The use of a pharmacological VNN1 inhibitor, RR6, in ZDF-diabetic rats completely inhibited plasma vanin activity but did not significantly improve hepatic glucose production or insulin sensitivity in the short term. nih.gov These findings suggest a complex role for VNN1 in metabolic homeostasis, with its absence showing some benefits in insulin sensitivity while potentially contributing to hepatic lipid accumulation under fasting conditions. researchgate.netnih.gov
Table 3: Research Findings in Metabolic Disease Models
| Model | Key Finding | Reference |
|---|---|---|
| Fasted mice and mice with insulin resistance | Induced hepatic expression of VNN1. | diabetesjournals.org |
| High-fat diet-induced obese mice and ZDF-diabetic rats | Increased plasma and liver vanin activity. | nih.gov |
| Vnn1-/- mice on a high-fat diet | Mildly improved glucose tolerance and insulin sensitivity. | nih.gov |
| ZDF-diabetic rats treated with RR6 inhibitor | Complete inhibition of plasma vanin activity but no significant short-term improvement in key metabolic parameters. | nih.gov |
| Vnn1-/- mice (fasted) | Exacerbated fasting-induced hepatic triglyceride levels. | researchgate.net |
Renal Injury Models (e.g., Ischemia-Reperfusion, Salt-Sensitive)
Models of renal injury, such as ischemia-reperfusion (I/R) and salt-sensitive hypertension, are employed to investigate the role of VNN1 in kidney disease. physiology.orgnih.gov
In a rat model of I/R-induced acute kidney injury (AKI), urinary VNN1 levels were found to increase significantly and remained elevated, while renal VNN1 protein levels decreased. researchgate.netmdpi.com This suggests that urinary VNN1 could be a potential early biomarker for renal tubular injury. researchgate.net However, the therapeutic potential of VNN1 inhibition in this context is less clear. A study using a selective and potent VNN1 inhibitor in a mouse model of renal I/R injury found that despite ample inhibition of enzymatic activity, there was no significant improvement in kidney function or fibrotic processes. physiology.orgnih.gov The study concluded that the biological relevance of pharmacological VNN1 inhibition for treating kidney diseases remains to be proven. physiology.orgnih.gov
Table 4: Key Findings in Renal Injury Models
| Model | Key Finding | Reference |
|---|---|---|
| Rat model of ischemia-reperfusion induced AKI | Significant and sustained increase in urinary VNN1 levels. | researchgate.netmdpi.com |
| Mouse model of renal ischemia-reperfusion injury with VNN1 inhibitor | No significant improvement in kidney function or fibrosis. | physiology.orgnih.gov |
Arterial Injury Models (e.g., Carotid Artery Ligation)
The carotid artery ligation model is used to study the involvement of VNN1 in neointimal hyperplasia, a key process in the development of restenosis after vascular interventions. plos.orgnih.gov
In this model, Vnn1-/- mice exhibit a marked reduction in neointima formation following carotid artery ligation compared to wild-type mice. plos.orgnih.gov This includes a decreased intima-to-media ratio and a smaller cross-sectional area of the neointima. plos.orgnih.gov The protective effect in Vnn1-/- mice is associated with decreased oxidative stress, proliferation, and migration of vascular smooth muscle cells (SMCs). plos.org Furthermore, these mice show increased expression of PPARγ in the injured arteries. plos.orgnih.gov These findings indicate that VNN1 plays a critical role in driving SMC activation and the development of neointimal hyperplasia, making it a potential therapeutic target for preventing restenosis. plos.orgnih.gov
Table 5: Research Findings in Arterial Injury Models
| Model Organism | Key Finding | Reference |
|---|---|---|
| Vnn1-/- Mice | Markedly decreased neointima formation after carotid artery ligation. | plos.orgnih.gov |
| Vnn1-/- Mice | Reduced vascular smooth muscle cell proliferation and migration. | plos.org |
| Vnn1-/- Mice | Increased PPARγ expression in injured arteries. | plos.orgnih.gov |
Structural Determination Techniques
The three-dimensional structure of human VNN1 has been determined using X-ray crystallography, providing significant insights into its function and mechanism of inhibition. researchgate.netrcsb.orgnih.gov The crystal structure of human VNN1 was solved at a resolution of 2.25 Å. researchgate.netrcsb.orgnih.gov
This structural analysis revealed that VNN1 consists of a nitrilase enzymatic domain and a base domain. mdpi.comresearchgate.net The active site, containing the catalytic triad (B1167595) of Glu79, Lys178, and Cys211, is located within the nitrilase domain. researchgate.net The structure of VNN1 has also been determined in complex with a specific inhibitor, RR6. researchgate.netrcsb.org This co-crystal structure showed that RR6 binds covalently to the active site cysteine (Cys211). researchgate.net These structural studies have been crucial for understanding how VNN1 exerts its enzymatic activity and how it can be targeted by inhibitors. researchgate.netnih.gov The elucidation of the VNN1 structure provides a basis for the rational design and development of new and more potent inhibitors. researchgate.net
X-ray Crystallography of Vanin-1 (VNN1) and Inhibitor-Bound Forms
X-ray crystallography has been an indispensable technique for elucidating the three-dimensional structure of human Vanin-1 (VNN1), providing critical insights into its catalytic mechanism and serving as a foundation for structure-based drug design. Studies of both the apoenzyme and its complexes with various inhibitors have revealed the intricate architecture of the VNN1 active site and the molecular interactions that govern substrate recognition and inhibitor binding.
The crystal structure of the native, unliganded human VNN1 reveals a dimeric protein belonging to the nitrilase superfamily. Each monomer adopts an α-β-β-α sandwich fold, which is characteristic of this enzyme family. A key feature of the VNN1 structure is the presence of a binuclear zinc center within the active site, which is crucial for its catalytic pantetheinase activity. The two zinc ions, Zn1 and Zn2, are coordinated by a network of histidine and aspartate residues. Specifically, Zn1 is coordinated by His240, His242, and His391, while Zn2 is coordinated by His240, Asp267, His336, and His461. A water molecule or hydroxide (B78521) ion bridges the two zinc ions, which is believed to act as the nucleophile in the hydrolytic reaction.
The co-crystallization of VNN1 with various inhibitors has provided a detailed map of the binding interactions essential for potent and selective inhibition. One of the pioneering studies utilized a fragment-based approach to identify small molecules that bind to the active site, which were then optimized into more potent inhibitors. For instance, the fragment 4-methoxybenzamidine was observed to bind in the active site, with its amidinium group forming a bidentate coordination with the two zinc ions, displacing the bridging water molecule.
Further structural studies with more potent, non-covalent inhibitors have illuminated key interaction points. The crystal structure of VNN1 in complex with the inhibitor (R)-2-(4-chlorophenoxy)-N-hydroxy-3,3-dimethylbutanamide revealed that the hydroxamate group chelates the binuclear zinc center, a common binding motif for metalloenzyme inhibitors. The inhibitor's chlorophenoxy group is positioned in a hydrophobic pocket formed by residues such as Phe369, Ile370, and Pro421, while the dimethylbutanamide moiety makes additional van der Waals contacts within the active site.
Another study detailed the structure of VNN1 bound to a potent acetohydroxamic acid-based inhibitor, RR-6. The structural data confirmed that the hydroxamic acid moiety directly coordinates with the catalytic zinc ions. This chelation is a critical component of the inhibitory mechanism for this class of compounds. The analysis of these co-crystal structures provides a robust framework for designing new VNN1 inhibitors with improved potency and selectivity by optimizing interactions with the specific residues lining the active site cavity.
The crystallographic data for VNN1 and its complexes are summarized in the tables below, providing key parameters from the structural determinations.
Table 1: Crystallographic Data for Human Vanin-1 (VNN1) Apoenzyme
| PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c, Å; α, β, γ, °) | Source |
|---|
Table 2: Crystallographic Data for Human Vanin-1 (VNN1) in Complex with Inhibitors
| PDB ID | Inhibitor | Resolution (Å) | Space Group | Key Findings | Source |
|---|---|---|---|---|---|
| 4Z4O | (R)-2-(4-chlorophenoxy)-N-hydroxy-3,3-dimethylbutanamide | 2.10 | P 1 21 1 | Hydroxamate group chelates the binuclear zinc center. Chlorophenoxy group occupies a hydrophobic pocket. | |
| 4Z4P | 4-methoxybenzamidine | 1.85 | P 1 21 1 | Amidinium group forms a bidentate coordination with the zinc ions, displacing the bridging water. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Vanin-1-IN-1 |
| 4-methoxybenzamidine |
| (R)-2-(4-chlorophenoxy)-N-hydroxy-3,3-dimethylbutanamide |
Future Research Directions and Open Questions for Vanin 1 Vnn1 and Its Inhibitors
Development of Next-Generation Vanin-1 (VNN1) Inhibitors
The therapeutic potential of modulating VNN1 activity has spurred the quest for novel and improved inhibitors. Early compounds have been instrumental in probing the enzyme's function, but the development of next-generation inhibitors is focused on refining their drug-like properties for potential clinical applications. frontiersin.orgopnme.com
Enhancing Potency and Specificity
A primary goal in drug discovery is to develop compounds that are both highly potent and specific to their target, minimizing off-target effects. Initial VNN1 inhibitors, such as the ubiquinone analog RR6, demonstrated the feasibility of inhibiting pantetheinase activity. frontiersin.org More recent efforts have led to the discovery of compounds with significantly improved potency, reaching nanomolar levels. frontiersin.org
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of existing chemical scaffolds to identify key molecular interactions that enhance binding affinity to the VNN1 active site. nih.gov
Biophysical and Crystallographic Characterization: Using techniques like X-ray crystallography to gain high-resolution insights into how inhibitors bind to VNN1. This structural information is invaluable for the rational design of more potent molecules. nih.govnih.gov
Specificity Profiling: Screening new inhibitors against a panel of related enzymes and receptors to ensure they selectively target VNN1, thereby reducing the risk of unintended biological effects. Dual inhibitors, such as BI-4122 which targets both Vanin-1 and Vanin-2, are also being explored for conditions where inhibiting both enzymes may be beneficial. opnme.com
Improving Pharmacokinetic and Pharmacodynamic Profiles
For an inhibitor to be effective as a therapeutic agent, it must possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. This means the drug must be able to reach its target in the body, remain at an effective concentration for an appropriate duration, and elicit the desired biological response. nih.gov
Key areas for future improvement include:
Absorption, Distribution, Metabolism, and Excretion (ADME): Optimizing compounds to ensure good oral bioavailability, appropriate distribution to target tissues, metabolic stability, and a suitable clearance rate. nih.govnih.gov Recent discoveries, like the thiazole (B1198619) carboxamide X17, have shown high bioavailability in preclinical models, representing a significant step forward. nih.gov
PK/PD Modeling: Employing mathematical models to understand the relationship between drug concentration and its effect over time. nih.gov This approach helps in designing optimal dosing regimens and translating preclinical findings to potential human studies. nih.gov
Formulation Strategies: Developing advanced drug delivery systems to enhance the solubility, stability, and absorption of VNN1 inhibitors. encyclopedia.pub
Exploring Novel Chemical Scaffolds
Diversifying the chemical structures of VNN1 inhibitors is crucial for discovering compounds with novel mechanisms of action and improved properties. acs.org High-throughput screening campaigns have been instrumental in identifying new starting points for inhibitor development. nih.govacs.org
Recent breakthroughs have moved beyond early scaffolds to new classes of inhibitors:
Pyrimidine (B1678525) Carboxamides: Identified through high-throughput screening, this class of compounds has been optimized to produce potent inhibitors with desirable drug-like properties. nih.govacs.org
Thiazole Carboxamides: A novel scaffold that has yielded potent VNN1 inhibitors with demonstrated efficacy in preclinical models of inflammatory bowel disease. nih.govacs.org
Heterocyclic Compounds: Various patents have been filed for new heterocyclic and heteropolyester compounds as VNN1 inhibitors, indicating a rich and expanding chemical space for future exploration. frontiersin.orgscispace.com
Visualization-based screening methods, utilizing fluorescent or bioluminescent probes, are also emerging as powerful tools to intuitively and accurately evaluate the inhibitory activity of new compounds at the cellular and in vivo levels. frontiersin.org
Deeper Elucidation of Vanin-1 (VNN1) Physiological Functions
Despite being identified decades ago, the full spectrum of VNN1's physiological and pathophysiological roles is still being uncovered. Its function appears to be highly context- and organ-dependent, presenting a complex picture that requires further investigation. researchgate.netrug.nl
Comprehensive Understanding of Organ-Specific Roles
VNN1 is highly expressed in several key metabolic organs, including the liver, kidneys, and intestine, where it plays distinct roles. nih.govnih.gov
| Organ | Physiological/Pathophysiological Role of Vanin-1 | Key Findings |
| Liver | Involved in coenzyme A and lipid metabolism, and hepatic gluconeogenesis. nih.gov Its role in fatty liver disease is ambiguous, with some studies suggesting it promotes steatosis while others indicate a protective function. nih.gov | VNN1 expression is regulated by PPAR-α, a key regulator of the liver's response to fasting. nih.gov It has shown a protective effect against acetaminophen-induced hepatotoxicity. uconn.edu |
| Kidney | Expressed in the proximal tubules. nih.gov It has been explored as a potential urinary biomarker for acute kidney injury (AKI) and obstructive nephropathy. nih.gov | While VNN1 deficiency can protect against oxidative stress damage, pharmacological inhibition did not improve outcomes in preclinical models of acute and chronic kidney disease, indicating a complex role. physiology.org |
| Intestine | Plays a pro-inflammatory role in conditions like colitis and inflammatory bowel disease (IBD). nih.gov VNN1 deficiency or inhibition can protect against intestinal inflammation. mdpi.com | VNN1 can antagonize the anti-inflammatory activity of peroxisome proliferator-activated receptor-γ (PPARγ) in the gut. univ-mrs.frnih.gov |
| Blood Cells | Acts as an oxidative stress sensor in blood mononuclear cells. ashpublications.org | Overexpression of VNN1 is strongly associated with the progression to chronic immune thrombocytopenia (ITP) in children. ashpublications.org |
Future research must continue to dissect these organ-specific functions to understand when VNN1 inhibition would be beneficial and when it might be detrimental.
Unraveling the Cytoprotective vs. Pro-inflammatory Dichotomy
One of the most intriguing aspects of VNN1 biology is its dual role as both a promoter of inflammation and a protector of tissues. researchgate.netuniv-mrs.fr This dichotomy is central to understanding its therapeutic potential.
Pro-inflammatory Role: In many contexts, particularly acute stress and intestinal inflammation, VNN1 activity promotes inflammation. univ-mrs.frnih.gov This is partly due to its product, cysteamine (B1669678), which can deplete intracellular glutathione (B108866) (GSH), a major cellular antioxidant, thereby increasing oxidative stress. researchgate.netnih.gov VNN1 can also license epithelial cells to produce inflammatory mediators. nih.gov Mice lacking VNN1 are often more resistant to oxidative injury and tissue inflammation. nih.govnih.gov
Cytoprotective Role: Conversely, in certain chronic conditions, VNN1 appears to be protective. For instance, VNN1 deficiency was shown to be detrimental in a mouse model of type 1 diabetes, where its product cysteamine exerted a cytoprotective effect on pancreatic islets. univ-mrs.fr Similarly, VNN1 expression is protective against acetaminophen-induced liver damage, where it aids in compensatory immune cell infiltration and repair. uconn.edu
This paradoxical function suggests that VNN1 acts as a sensor of tissue stress, fine-tuning the redox environment and subsequent cellular responses. univ-mrs.frnih.gov A key challenge for future research is to unravel the molecular switches that determine whether VNN1 activation leads to a damaging pro-inflammatory response or a beneficial cytoprotective and repair process. Understanding this balance is critical for the successful therapeutic application of VNN1 inhibitors.
Investigation of Vanin-1 (VNN1) Regulation and Signaling Cascades
Future research endeavors concerning Vanin-1 (VNN1) and its inhibitors are poised to delve deeper into the intricate regulatory networks and signaling cascades that govern its biological functions. A comprehensive understanding of these pathways is paramount for the development of targeted therapeutic strategies.
Detailed Mechanisms of Interaction with PPARs and Other Nuclear Receptors
Vanin-1 has been identified as a target gene of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of hepatic lipid metabolism. nih.govru.nl Studies have shown that PPARα activation leads to an increase in VNN1 expression in the liver. ru.nlnih.gov Sequence analysis has revealed the presence of peroxisome proliferator response element (PPRE) sites within the vanin-1 promoter region, further solidifying its role as a direct PPARα target. nih.gov The activation of VNN1 expression by PPARα is a direct effect within hepatocytes. ru.nl In addition to PPARα, Vanin-1 expression is also influenced by PPARγ. VNN1 is known to antagonize PPARγ, a nuclear receptor with anti-inflammatory properties. ashpublications.org Research indicates that VNN1 can prevent the nuclear translocation of PPARγ, thereby modulating its transcriptional activity. nih.govdiabetesjournals.org
The transcription of VNN1 is also activated by the synergistic interaction of PPARγ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α). diabetesjournals.orgmdpi.comnih.gov PGC-1α, a critical regulator of gluconeogenesis, has been shown to be present near the HNF-4α binding site on the proximal VNN1 promoter, where it activates the chromatin structure. diabetesjournals.orgnih.gov Overexpression of PGC-1α results in increased VNN1 expression, while its knockdown leads to decreased expression. nih.govmdpi.com
Table 1: Key Nuclear Receptors and Coactivators Interacting with Vanin-1
| Interacting Molecule | Type | Effect on VNN1 Expression |
| PPARα | Nuclear Receptor | Upregulation nih.govru.nl |
| PPARγ | Nuclear Receptor | Indirectly antagonized by VNN1 ashpublications.org |
| PGC-1α | Coactivator | Upregulation nih.govmdpi.com |
| HNF-4α | Nuclear Receptor | Synergistic activation with PGC-1α diabetesjournals.orgnih.gov |
Interplay with Akt and other Signaling Pathways
The insulin-Akt signaling pathway plays a crucial role in regulating gluconeogenesis and is influenced by Vanin-1. mdpi.com VNN1 has been shown to regulate the Akt signaling pathway, thereby affecting hepatic glucose output. diabetesjournals.orgnih.gov Overexpression of VNN1 leads to a reduction in phosphorylated Akt levels, while knockdown of VNN1 results in a marked increase in phospho-Akt levels. diabetesjournals.org This suggests that the Akt signaling pathway is a necessary component in the VNN1-mediated regulation of hepatic gluconeogenesis. diabetesjournals.org The complex interplay is further highlighted by the fact that the transcription of VNN1 itself is mediated by the Akt signaling pathway through its regulation of PGC-1α. mdpi.com
Beyond the Akt pathway, Vanin-1 is implicated in other significant signaling cascades. It has been associated with the regulation of oxidative stress-related pathways, including those involving NF-κB and extracellular signal-regulated kinase 5 (ERK5). ashpublications.org
Role of Post-Translational Modifications
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein, a modification that tethers it to the cell membrane. genecards.orgnih.gov This anchoring is crucial for its function as a cell surface ectoenzyme. wikipedia.orgresearchgate.net Human Vanin-1 has several potential N-linked glycosylation sites, which are important for its proper folding and trafficking through the endoplasmic reticulum. genecards.orgnih.gov Glycosylation has been identified at multiple asparagine residues (Asn38, Asn130, Asn200, Asn283, Asn315, Asn353, and Asn487). genecards.org While the precise functional consequences of these specific glycosylations are still under investigation, they are presumed to be critical for the enzyme's stability and activity. Information regarding other post-translational modifications, such as phosphorylation, is less defined in the current literature. diabetesjournals.org
Exploration of Related Vanin Isoforms (Vanin-2, Vanin-3) and their Interplay
The human vanin gene family comprises three members: VNN1, VNN2, and VNN3. mdpi.com These isoforms share extensive sequence similarity. wikipedia.org Human VNN1 and VNN2 are both GPI-anchored membrane proteins, while VNN3 is a secreted protein as it lacks the GPI-anchoring consensus sequence. mdpi.comresearchgate.net
Vanin-2 (also known as GPI-80) is expressed in a wide range of tissues, with particularly high levels in the blood, specifically in neutrophils. nih.govmdpi.com It possesses a weaker pantetheinase activity compared to Vanin-1 and is involved in regulating the adhesion and transmigration of activated neutrophils. mdpi.com Vanin-3 expression is induced by oxidative stress. mdpi.com While murine orthologs for Vanin-1 and Vanin-3 have been identified, a mouse counterpart for human Vanin-2 has not been described. nih.gov The functional interplay between these isoforms is an area requiring further investigation, as studies have shown that the expression of Vanin-3 can be upregulated in tissues of Vanin-1 knockout mice, suggesting potential compensatory mechanisms. researchgate.net
Table 2: Comparison of Human Vanin Isoforms
| Feature | Vanin-1 | Vanin-2 | Vanin-3 |
| Cellular Localization | GPI-anchored membrane protein mdpi.com | GPI-anchored membrane protein mdpi.com | Secreted protein mdpi.com |
| Primary Tissues of Expression | Liver, kidney, intestine nih.gov | Blood (neutrophils), spleen, kidney nih.govmdpi.com | Liver, leukocytes, placenta nih.gov |
| Known Functions | Pantetheinase activity, oxidative stress response wikipedia.org | Weaker pantetheinase activity, neutrophil adhesion and transmigration mdpi.com | Induced by oxidative stress mdpi.com |
Application of Advanced Research Technologies
Omics Approaches (Proteomics, Metabolomics) for Comprehensive Pathway Analysis
The application of "omics" technologies is set to revolutionize our understanding of Vanin-1's role in complex biological systems. Proteomics has already been instrumental in identifying Vanin-1 as a potential biomarker in diabetic nephropathy. nih.gov A label-free mass spectrometry-based proteomic analysis of kidney tissue identified Vanin-1 as being significantly upregulated in a rat model of the disease. nih.gov Furthermore, proteomics analysis of microparticles has shown an enrichment of Vanin-1 on the external leaflet, highlighting its role in cellular interactions. nih.govmdpi.com
Metabolomics, the large-scale study of small molecules, will be crucial in elucidating the downstream effects of Vanin-1's pantetheinase activity. By hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine, Vanin-1 directly influences cellular metabolism. mdpi.com Metabolomic profiling can provide a detailed snapshot of the metabolic perturbations caused by altered Vanin-1 activity, offering insights into its role in various physiological and pathological states. The integration of proteomics and metabolomics data will enable a more comprehensive analysis of the signaling pathways and metabolic networks regulated by Vanin-1.
Advanced Imaging Techniques for In Vivo Activity Monitoring
The development of sophisticated imaging technologies has opened new avenues for the real-time, non-invasive monitoring of enzyme activity within living organisms. These techniques are pivotal for understanding the dynamic role of Vanin-1 (VNN1) in various physiological and pathological states and for evaluating the efficacy of its inhibitors. By visualizing where and when VNN1 is active, researchers can gain deeper insights into its function and the therapeutic potential of targeted inhibitors. nih.govrsc.orgresearchgate.net
The primary challenge in designing probes for in vivo imaging of enzyme activity lies in the complexity and dynamic nature of biological systems. rsc.org However, recent advancements have led to the development of various imaging modalities capable of detecting enzyme activities in deep tissues. nih.gov These include optical imaging (fluorescence and bioluminescence), magnetic resonance imaging (MRI), and nuclear imaging. nih.govrsc.orgsemanticscholar.org
Optical Imaging: This modality utilizes fluorescent or bioluminescent probes that are activated in the presence of the target enzyme. nih.govsemanticscholar.org For VNN1, this could involve a probe that becomes fluorescent or emits light upon cleavage by the enzyme's pantetheinase activity. For instance, a fluorescent probe, PA-AFC, and a bioluminescent probe, PA-AL, have been designed and synthesized for the in vitro and in vivo evaluation of VNN1 inhibitors. researchgate.netfrontiersin.org This visualization-based method offers a convenient, economical, and highly accurate way to screen for potent inhibitors and to study their effects in disease models, such as colitis. researchgate.netfrontiersin.org Near-infrared (NIR) fluorescent probes are particularly advantageous for in vivo applications due to deeper tissue penetration and reduced autofluorescence. mdpi.com
Magnetic Resonance Imaging (MRI): MRI-based techniques can also be adapted to monitor enzyme activity. This often involves the use of contrast agents that change their magnetic properties upon interaction with the target enzyme. While not as sensitive as optical methods, MRI offers excellent spatial resolution and the ability to image deep tissues without the limitation of light penetration. nih.govsemanticscholar.org
Nuclear Imaging: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radiolabeled probes that can track enzyme activity. These methods provide high sensitivity and quantitative data, making them valuable for clinical applications. The development of a specific radiolabeled substrate for VNN1 could enable the precise localization and quantification of its activity in various organs and disease states. nih.gov
The table below summarizes these advanced imaging techniques and their potential applications in monitoring VNN1 activity.
| Imaging Modality | Probe Type | Advantages | Disadvantages | Application to VNN1/Inhibitors |
| Optical Imaging (Fluorescence/Bioluminescence) | Enzyme-activated fluorescent or luminescent probes (e.g., PA-AFC, PA-AL) | High sensitivity, cost-effective, real-time imaging. nih.govsemanticscholar.orgresearchgate.netfrontiersin.org | Limited tissue penetration, light scattering. mdpi.com | Screening and evaluation of VNN1 inhibitors in vitro and in small animal models. researchgate.netfrontiersin.org |
| Magnetic Resonance Imaging (MRI) | Enzyme-responsive contrast agents | High spatial resolution, deep tissue imaging, non-invasive. nih.govsemanticscholar.org | Lower sensitivity compared to optical and nuclear methods. | Anatomical and functional assessment of tissues affected by VNN1 activity and inhibitor treatment. |
| Nuclear Imaging (PET/SPECT) | Radiolabeled substrates or inhibitors | High sensitivity, quantitative data, clinically translatable. nih.gov | Use of ionizing radiation, lower spatial resolution than MRI. | In vivo quantification of VNN1 expression and activity, and assessment of inhibitor target engagement in deep tissues. |
| Photoacoustic Imaging | Probes that change their photoacoustic properties upon enzymatic reaction | High resolution, good penetration depth. nih.govsemanticscholar.org | Still an emerging technology with fewer available probes. | High-resolution imaging of VNN1 activity in specific tissues. |
The application of these advanced imaging techniques is crucial for the future development and clinical translation of VNN1 inhibitors. By providing a window into the biological activity of VNN1 in real-time, these methods will facilitate a more comprehensive understanding of its role in health and disease, and accelerate the discovery of novel therapeutic strategies targeting this enzyme. nih.govrsc.orgresearchgate.net
Q & A
Q. How should contradictory data from independent labs be addressed in a meta-analysis of Vanin-1-IN-1 studies?
- Methodological Answer : Apply the PRISMA framework to systematically review literature. Use funnel plots to assess publication bias and heterogeneity statistics (e.g., I²) to quantify variability. Contact original authors to clarify methodologies or request raw data for re-analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
